molecular formula C10H16ClNO3 B1299104 Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate CAS No. 318280-71-6

Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate

Cat. No.: B1299104
CAS No.: 318280-71-6
M. Wt: 233.69 g/mol
InChI Key: QEHUOCAVXLYCAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C10H16ClNO3 and its molecular weight is 233.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClNO3/c1-2-15-10(14)8-3-5-12(6-4-8)9(13)7-11/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHUOCAVXLYCAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353116
Record name ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

318280-71-6
Record name ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document outlines the primary synthetic methodology, detailed experimental protocols, and relevant chemical data to support research and development in the pharmaceutical and chemical industries.

Overview

This compound (CAS No: 318280-71-6) is a derivative of ethyl 4-piperidinecarboxylate and serves as a valuable building block in organic synthesis. Its structure incorporates a reactive chloroacetyl group, making it a versatile precursor for the introduction of a piperidine-4-carboxylate moiety with a functionalized N-substituent.

Chemical Profile:

IdentifierValue
IUPAC Name This compound
CAS Number 318280-71-6
Molecular Formula C10H16ClNO3
Molecular Weight 233.69 g/mol [1]
Canonical SMILES CCOC(=O)C1CCN(CC1)C(=O)CCl
InChI InChI=1S/C10H16ClNO3/c1-2-15-10(14)8-3-5-12(6-4-8)9(13)7-11/h8H,2-7H2,1H3

Synthetic Pathway

The most common and direct synthesis of this compound involves the N-acylation of Ethyl 4-piperidinecarboxylate with 2-chloroacetyl chloride. This reaction is a standard procedure for the formation of an amide bond between a secondary amine and an acyl chloride.

Synthesis_Pathway cluster_reactants Starting Materials cluster_product Product Ethyl_4_piperidinecarboxylate Ethyl 4-piperidinecarboxylate Reaction + Ethyl_4_piperidinecarboxylate->Reaction 2_chloroacetyl_chloride 2-Chloroacetyl chloride 2_chloroacetyl_chloride->Reaction Final_Product This compound Reaction->Final_Product DCM, 0°C

Caption: Synthetic route for this compound.

Experimental Protocols

The following section details the experimental procedures for the synthesis of this compound.

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Ethyl 4-piperidinecarboxylate1126-09-6C8H15NO2157.21
2-Chloroacetyl chloride79-04-9C2H2Cl2O112.94
Dichloromethane (DCM)75-09-2CH2Cl284.93
Water7732-18-5H2O18.02
Saturated BrineN/ANaCl(aq)N/A
Sodium Sulfate (anhydrous)7757-82-6Na2SO4142.04
Synthesis Procedure

The synthesis is typically carried out as a one-step N-acetylation reaction.

General Procedure:

  • Ethyl 4-piperidinecarboxylate (1.0 equivalent) is dissolved in dichloromethane (DCM).

  • The solution is cooled to 0°C using an ice bath.

  • 2-Chloroacetyl chloride (1.0 - 1.2 equivalents) is added dropwise to the stirred solution.

  • The reaction mixture is stirred at 0°C for 1 hour.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is washed sequentially with water and saturated brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Note on Stoichiometry: While some procedures suggest using a 1:0.5 molar ratio of the secondary amine to 2-chloroacetyl chloride, a 1:1 or a slight excess of the acylating agent is more common to ensure complete conversion of the starting amine. The former ratio may be a typographical error in the source.

Purification

The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary. However, for many applications, the crude product obtained after aqueous work-up is of sufficient purity.

Data Presentation

Reaction Parameters and Yield
ParameterValueReference
Solvent Dichloromethane (DCM)[2]
Reaction Temperature 0°C[2]
Reaction Time 1 hour[2]
Reported Yield up to 100%[2]
Characterization Data
AnalysisExpected/Predicted Data
Appearance Colorless to pale yellow oil
¹H NMR (Predicted) δ (ppm): 4.1-4.2 (q, 2H, OCH₂CH₃), 4.0-4.2 (m, 2H, piperidine-H₂ₑ, H₆ₑ), 3.0-3.2 (m, 2H, piperidine-H₂ₐ, H₆ₐ), 4.2 (s, 2H, COCH₂Cl), 2.4-2.6 (m, 1H, piperidine-H₄), 1.8-2.0 (m, 4H, piperidine-H₃, H₅), 1.2-1.3 (t, 3H, OCH₂CH₃)
¹³C NMR (Predicted) δ (ppm): 174 (C=O, ester), 166 (C=O, amide), 60 (OCH₂CH₃), 45-47 (piperidine-C₂, C₆), 41 (COCH₂Cl), 40 (piperidine-C₄), 28 (piperidine-C₃, C₅), 14 (OCH₂CH₃)
IR (Predicted) ν (cm⁻¹): ~2950 (C-H), ~1730 (C=O, ester), ~1650 (C=O, amide), ~1200 (C-O), ~770 (C-Cl)
Mass Spectrometry Predicted [M+H]⁺: 234.08916[3]

For comparison, the experimental data for the starting material, Ethyl 4-piperidinecarboxylate, is well-documented and can be used as a reference.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental_Workflow Start Start Dissolve Dissolve Ethyl 4-piperidinecarboxylate in Dichloromethane Start->Dissolve Cool Cool solution to 0°C Dissolve->Cool Add_Reagent Add 2-Chloroacetyl chloride dropwise Cool->Add_Reagent React Stir at 0°C for 1 hour Add_Reagent->React Workup Aqueous Workup (Wash with H₂O and Brine) React->Workup Dry Dry organic layer with Na₂SO₄ Workup->Dry Evaporate Evaporate solvent under reduced pressure Dry->Evaporate Purify Purify by distillation or chromatography (optional) Evaporate->Purify Product Obtain this compound Purify->Product

Caption: General experimental workflow for the synthesis.

Safety Considerations

  • 2-Chloroacetyl chloride is highly corrosive, a lachrymator, and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.

  • The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of 2-chloroacetyl chloride with atmospheric moisture.

This technical guide provides a detailed and practical overview for the synthesis of this compound. Researchers and scientists are encouraged to consult the cited literature for further details and to adapt the procedures to their specific laboratory conditions.

References

Technical Guide: Synthesis of Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive protocol for the synthesis of ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document details the necessary reagents, equipment, and a step-by-step experimental procedure, along with data presentation in structured tables and a visual representation of the reaction pathway.

Reaction Scheme and Overview

The synthesis involves the N-acylation of ethyl 4-piperidinecarboxylate with 2-chloroacetyl chloride. The reaction is typically carried out in a chlorinated solvent at a reduced temperature to control the exothermic nature of the acylation. The secondary amine of the piperidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the corresponding amide and hydrochloric acid as a byproduct.

Reagent and Product Data

A summary of the physical and chemical properties of the reactants and the final product is provided in the tables below for easy reference.

Table 1: Reactant Properties

ReactantCAS NumberMolecular FormulaMolecular Weight ( g/mol )Density (g/mL)
Ethyl 4-piperidinecarboxylate1126-09-6C₈H₁₅NO₂157.211.02
2-Chloroacetyl chloride79-04-9C₂H₂Cl₂O112.941.42
Dichloromethane (DCM)75-09-2CH₂Cl₂84.931.33

Table 2: Product Properties

ProductCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound318280-71-6C₁₀H₁₆ClNO₃233.69

Experimental Protocol

This protocol is based on a general procedure for the N-acetylation of secondary amines and is detailed for a representative 10 mmol scale reaction.[1]

3.1. Materials and Equipment

  • Ethyl 4-piperidinecarboxylate (1.57 g, 10 mmol)

  • 2-Chloroacetyl chloride (0.79 mL, 10 mmol)

  • Dichloromethane (DCM), anhydrous (50 mL)

  • Distilled water

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask (100 mL) with a magnetic stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

3.2. Reaction Procedure

  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add ethyl 4-piperidinecarboxylate (1.57 g, 10 mmol).

  • Dissolution: Add 50 mL of anhydrous dichloromethane to the flask and stir the mixture until the ethyl 4-piperidinecarboxylate is completely dissolved.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Acylating Agent: While maintaining the temperature at 0 °C, add 2-chloroacetyl chloride (0.79 mL, 10 mmol) dropwise to the stirred solution over a period of 10-15 minutes using a dropping funnel. A white precipitate of the hydrochloride salt of any unreacted amine may form.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 2 x 35 mL of distilled water and 1 x 35 mL of saturated brine solution.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent.

  • Solvent Removal: Remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (Optional): The crude product can be further purified by column chromatography on silica gel if necessary.

3.3. Expected Yield

The reaction is reported to proceed with a high yield, potentially up to 100% for the crude product.[1]

Visualization of the Synthesis Pathway

The following diagram illustrates the chemical transformation occurring during the synthesis.

Synthesis_Pathway Synthesis of this compound cluster_reactants Reactants cluster_product Product R1 Ethyl 4-piperidinecarboxylate P1 This compound R1->P1 + R2 DCM, 0°C, 1h R2 2-Chloroacetyl chloride

Caption: Reaction scheme for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • 2-Chloroacetyl chloride is corrosive and a lachrymator. Handle with extreme care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • The reaction is exothermic; therefore, slow addition of the acyl chloride and cooling are crucial.

This guide provides a detailed and actionable protocol for the synthesis of this compound. For optimal results and safety, it is essential to adhere to standard laboratory practices and the specific instructions outlined in this document.

References

An In-depth Technical Guide to Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate, a key intermediate in pharmaceutical synthesis.

Chemical Properties and Data

This compound is a substituted piperidine derivative. Below is a summary of its key chemical data.

PropertyValueSource
Chemical Formula C₁₀H₁₆ClNO₃[1]
Molecular Weight 233.69 g/mol [1][2][3]
CAS Number 318280-71-6[1][2]
Appearance Not explicitly stated, likely an oil or low-melting solid-
Purity Typically ≥97%[2]
Monoisotopic Mass 233.08188 Da[4]

Synthesis

The primary method for the synthesis of this compound is the N-acylation of ethyl piperidine-4-carboxylate with chloroacetyl chloride.

Synthesis Workflow

Synthesis Workflow Reactant1 Ethyl piperidine-4-carboxylate Reaction N-acylation Reactant1->Reaction Reactant2 Chloroacetyl chloride Reactant2->Reaction Solvent Dichloromethane (DCM) Solvent->Reaction Base Triethylamine (optional, to scavenge HCl) Base->Reaction Workup Aqueous Wash & Extraction Reaction->Workup Purification Column Chromatography (optional) Workup->Purification Product This compound Purification->Product

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is based on a general procedure for the N-acetylation of secondary amines.[1]

Materials:

  • Ethyl piperidine-4-carboxylate

  • Chloroacetyl chloride

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (optional)

  • Water

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve ethyl piperidine-4-carboxylate (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution. If not using a base, the reaction will generate HCl. Alternatively, a non-nucleophilic base like triethylamine (1.1 equivalents) can be added to the initial solution to neutralize the HCl produced.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water (2 x 70 mL for a 100 mL DCM reaction) and saturated brine (1 x 70 mL).[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]

  • If necessary, purify the crude product by flash column chromatography on silica gel.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Data (Predicted):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.12Quartet2H-OCH₂CH₃
~4.0-4.2Singlet2H-C(O)CH₂Cl
~3.0-3.8Multiplet4HPiperidine ring protons adjacent to N
~2.4-2.6Multiplet1HPiperidine ring proton at C4
~1.6-2.0Multiplet4HPiperidine ring protons at C3 and C5
~1.25Triplet3H-OCH₂CH₃

Expected ¹³C NMR Spectral Data (Predicted):

Chemical Shift (ppm)Assignment
~174Ester C=O
~166Amide C=O
~60-OCH₂CH₃
~45-50Piperidine ring carbons adjacent to N
~42-C(O)CH₂Cl
~40Piperidine ring carbon at C4
~28Piperidine ring carbons at C3 and C5
~14-OCH₂CH₃
Infrared (IR) Spectroscopy

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Functional Group
~2950-2850C-H stretch (aliphatic)
~1735C=O stretch (ester)
~1650C=O stretch (amide)
~1200C-O stretch (ester)
~770C-Cl stretch
Mass Spectrometry

Predicted Mass Spectrometry Data: [4]

Adductm/z
[M+H]⁺234.08916
[M+Na]⁺256.07110
Experimental Protocols for Characterization

NMR Spectroscopy:

  • Prepare a solution of the sample (5-20 mg for ¹H, 20-50 mg for ¹³C) in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire the spectrum on a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts based on known values and spin-spin coupling patterns.

FTIR Spectroscopy:

  • Obtain a background spectrum of the empty sample holder (e.g., ATR crystal).

  • Place a small amount of the neat sample (if liquid) or a KBr pellet of the sample (if solid) in the spectrometer.

  • Acquire the sample spectrum.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry:

  • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source.

  • Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts.

  • Analyze the mass-to-charge ratio of the parent ion and any significant fragment ions.

Logical Relationships in Characterization

Characterization Workflow Compound This compound NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the structural characterization of the compound.

References

Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectral Data of Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for this compound, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental spectra in public databases, this document presents a combination of predicted data based on established spectroscopic principles and available data for structurally related compounds.

Molecular Structure and Properties
  • IUPAC Name: this compound

  • CAS Number: 318280-71-6[1][2]

  • Molecular Formula: C₁₀H₁₆ClNO₃[1][2]

  • Molecular Weight: 233.69 g/mol [1][2]

Spectroscopic Data

The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

¹H NMR Spectroscopy Data (Predicted)

The proton NMR spectrum is predicted based on the analysis of the starting material, ethyl piperidine-4-carboxylate, and the influence of the N-chloroacetyl group. The piperidine ring exists in a chair conformation, leading to distinct signals for axial and equatorial protons, which are often coupled and may appear as complex multiplets. Due to the amide bond, restricted rotation can lead to the observation of rotamers, potentially doubling some peaks. For simplicity, the major rotamer is presented.

Chemical Shift (δ) (ppm)MultiplicityNumber of ProtonsAssignment
~4.20s2H-C(O)-CH₂ -Cl
4.14q2H-O-CH₂ -CH₃
~3.8 (axial), ~3.0 (eq)m4HPiperidine H-2, H-6
~2.5m1HPiperidine H-4
~1.9 (axial), ~1.7 (eq)m4HPiperidine H-3, H-5
1.25t3H-O-CH₂-CH₃
¹³C NMR Spectroscopy Data (Predicted)

The predicted carbon NMR spectrum reflects the electronic environment of each carbon atom in the molecule.

Chemical Shift (δ) (ppm)Assignment
~174C =O (Ester)
~166C =O (Amide)
~60.5-O-CH₂ -CH₃
~45 (C2), ~42 (C6)Piperidine C -2, C -6
~42-C(O)-CH₂ -Cl
~40Piperidine C -4
~28Piperidine C -3, C -5
~14-O-CH₂-CH₃
Infrared (IR) Spectroscopy Data (Predicted)

The IR spectrum is characterized by strong absorptions corresponding to the carbonyl groups of the ester and the amide.

Wavenumber (cm⁻¹)IntensityAssignment
~2950-2850MediumC-H stretching (Aliphatic)
~1735StrongC=O stretching (Ester)
~1650StrongC=O stretching (Amide)
~1200StrongC-O stretching (Ester)
~770MediumC-Cl stretching
Mass Spectrometry (MS) Data

The following predicted mass-to-charge ratios (m/z) are for various adducts of the parent molecule.[3]

Adductm/z (Predicted)[3]
[M+H]⁺234.08916
[M+Na]⁺256.07110
[M-H]⁻232.07460
[M+NH₄]⁺251.11570
[M+K]⁺272.04504
[M]⁺233.08133

Experimental Protocols

Synthesis of this compound[1]

This protocol describes the N-acetylation of a secondary amine with 2-chloroacetyl chloride.

Materials:

  • Ethyl piperidine-4-carboxylate

  • 2-Chloroacetyl chloride

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Saturated brine solution

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve ethyl piperidine-4-carboxylate (1.0 equivalent) in dichloromethane (DCM).

  • Cool the solution in an ice bath to 0°C.

  • Add 2-chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution.

  • Stir the reaction mixture in the ice bath for 1 hour.

  • Wash the reaction mixture sequentially with water and saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and evaporate the solvent in vacuo to yield the product.

General Protocol for Spectral Data Acquisition

NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.

IR Spectroscopy:

  • Sample Preparation: Place a small amount of the neat compound (if liquid) or a KBr pellet of the compound (if solid) in the spectrometer.

  • Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Collection: Scan over a range of 4000-400 cm⁻¹.

Mass Spectrometry:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Analyze the sample using an Electrospray Ionization (ESI) mass spectrometer.

  • Data Collection: Acquire the spectrum in both positive and negative ion modes to observe different adducts.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Workup cluster_product Product reactant1 Ethyl piperidine-4-carboxylate reaction N-Acylation in DCM at 0°C reactant1->reaction reactant2 Chloroacetyl chloride reactant2->reaction workup Aqueous Wash & Drying reaction->workup product Ethyl 1-(2-chloroacetyl) piperidine-4-carboxylate workup->product

Caption: Synthetic pathway for this compound.

Spectral Analysis Logic

Spectral_Analysis cluster_compound Target Compound cluster_techniques Spectroscopic Techniques cluster_data Data Interpretation cluster_verification Structure Verification compound Ethyl 1-(2-chloroacetyl) piperidine-4-carboxylate nmr NMR (¹H, ¹³C) compound->nmr ir IR compound->ir ms MS compound->ms nmr_data Functional Groups & Connectivity nmr->nmr_data ir_data Key Functional Groups (C=O, C-Cl) ir->ir_data ms_data Molecular Weight & Formula ms->ms_data verification Confirm Structure nmr_data->verification ir_data->verification ms_data->verification

References

Physical and chemical properties of Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analysis of Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Core Properties and Specifications

This compound is a heterocyclic organic compound. It is characterized by a piperidine ring N-substituted with a chloroacetyl group and an ethyl carboxylate at the 4-position.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C10H16ClNO3[1][2][3][4]
Molecular Weight 233.69 g/mol [1][3][4]
CAS Number 318280-71-6[1][3][4]
Physical State Liquid (at 20°C)
Purity Typically ≥97%[4]
Storage Temperature Room temperature[4]
Spectroscopic and Analytical Data
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern. The predicted monoisotopic mass is 233.08188 Da.[2]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the carbonyls of the ester and amide, and the C-Cl bond.

Synthesis Protocol

The primary method for the synthesis of this compound is the N-acetylation of a secondary amine (Ethyl 4-piperidinecarboxylate) with 2-chloroacetyl chloride.[1]

Experimental Procedure

Materials:

  • Ethyl 4-piperidinecarboxylate

  • 2-Chloroacetyl chloride

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Saturated brine solution

  • Sodium sulfate (Na₂SO₄)

Protocol:

  • Dissolve Ethyl 4-piperidinecarboxylate (1.0 equivalent) in dichloromethane (100 mL).[1]

  • Cool the solution in an ice bath to 0°C.[1]

  • Slowly add 2-chloroacetyl chloride (0.5 equivalents) to the cooled solution.[1]

  • Stir the reaction mixture in the ice bath for 1 hour.[1]

  • Wash the reaction mixture with water (2 x 70 mL).[1]

  • Perform a final wash with saturated brine solution (70 mL).[1]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[1]

  • Filter the mixture to remove the drying agent.[1]

  • Evaporate the solvent in vacuo to yield the final product, this compound.[1]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup and Purification reactant1 Ethyl 4-piperidinecarboxylate dissolve Dissolve Reactant 1 in DCM reactant1->dissolve reactant2 2-Chloroacetyl chloride add Add Reactant 2 reactant2->add solvent Dichloromethane (DCM) solvent->dissolve cool Cool to 0°C (Ice Bath) dissolve->cool cool->add stir Stir for 1 hour at 0°C add->stir wash_h2o Wash with H₂O (2x) stir->wash_h2o wash_brine Wash with Saturated Brine wash_h2o->wash_brine dry Dry with Na₂SO₄ wash_brine->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate product This compound evaporate->product

Caption: Synthesis workflow for this compound.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information regarding the specific biological activities or signaling pathway interactions of this compound itself. It is primarily utilized as an intermediate in the synthesis of more complex, biologically active molecules. Further research would be required to elucidate any intrinsic pharmacological effects of this compound.

Safety and Handling

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound and its reagents. All procedures should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[4]

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. The synthesis protocol outlined in this guide is a robust and efficient method for its preparation. While its direct biological activity is not extensively documented, its role as a building block in the development of novel therapeutics is significant. Researchers and scientists can utilize the information presented herein for the successful synthesis and application of this compound in their research and development endeavors.

References

Technical Guide: Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate (CAS No. 318280-71-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate, identified by CAS number 318280-71-6, is a piperidine derivative that serves as a key intermediate in organic synthesis. Its primary application lies in the pharmaceutical industry as a building block for the synthesis of more complex active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its properties, synthesis, and principal uses, with a focus on its role in drug development.

Physicochemical Properties

PropertyValueSource
CAS Number 318280-71-6N/A
Molecular Formula C₁₀H₁₆ClNO₃[1]
Molecular Weight 233.69 g/mol [1]
IUPAC Name This compoundN/A
Canonical SMILES CCOC(=O)C1CCN(CC1)C(=O)CCl[2]
Purity Typically ≥98%[3]
Predicted XlogP 1.1[2]
Storage Store in a dry, well-ventilated place.N/A

Note: Some properties are predicted and have not been experimentally verified in publicly available literature.

Synthesis and Experimental Protocols

The primary synthetic route to this compound is through the N-acetylation of ethyl piperidine-4-carboxylate with chloroacetyl chloride.[1]

General Synthesis Protocol

This protocol describes the N-acetylation of a secondary amine with 2-chloroacetyl chloride.[1]

Materials:

  • Ethyl piperidine-4-carboxylate (secondary amine, 1.0 eq.)

  • 2-chloroacetyl chloride (0.5 eq.)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Saturated brine solution

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the secondary amine (1.0 eq.) in DCM (100 mL).

  • Cool the solution in an ice bath.

  • Add 2-chloroacetyl chloride (0.5 eq.) to the cooled solution.

  • Stir the reaction mixture in the ice bath for 1 hour.

  • Wash the reaction mixture with H₂O (2 x 70 mL).

  • Wash the organic layer with saturated brine (70 mL).

  • Dry the organic layer over Na₂SO₄.

  • Filter the solution to remove the drying agent.

  • Evaporate the volatiles in vacuo to obtain the product.[1]

Synthesis Workflow Diagram

G Synthesis Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product Ethyl piperidine-4-carboxylate Ethyl piperidine-4-carboxylate Dissolution Dissolution Ethyl piperidine-4-carboxylate->Dissolution 2-chloroacetyl chloride 2-chloroacetyl chloride Addition Addition 2-chloroacetyl chloride->Addition DCM DCM DCM->Dissolution Cooling Cooling Dissolution->Cooling Cooling->Addition Stirring Stirring Addition->Stirring Washing_H2O Washing with H2O Stirring->Washing_H2O Washing_Brine Washing with Brine Washing_H2O->Washing_Brine Drying Drying over Na2SO4 Washing_Brine->Drying Filtration Filtration Drying->Filtration Evaporation Evaporation Filtration->Evaporation Product This compound Evaporation->Product

Caption: General workflow for the synthesis of this compound.

Uses in Drug Development

The primary and most well-documented use of this compound is as a key intermediate in the synthesis of umeclidinium bromide .[4][5] Umeclidinium bromide is a long-acting muscarinic antagonist (LAMA) used for the maintenance treatment of chronic obstructive pulmonary disease (COPD).[4]

The chloroacetyl group of this compound provides a reactive site for nucleophilic substitution, allowing for the facile introduction of the piperidine moiety into larger molecular scaffolds. This reactivity is crucial for the construction of the final API.

Role in Umeclidinium Synthesis

In the synthesis of umeclidinium, this compound is not directly used. Instead, a related intermediate, ethyl 1-(2-chloroethyl)piperidine-4-carboxylate, is employed.[4][6] The synthesis processes for these related intermediates are often discussed in the context of optimizing the overall synthesis of umeclidinium bromide.[4][5] The development of more sustainable and efficient synthetic routes for these intermediates is an area of active research to improve the overall yield and reduce the environmental impact of manufacturing umeclidinium bromide.[4]

Biological Activity and Mechanism of Action

There is no publicly available information on the biological activity or mechanism of action of this compound itself. Its utility is derived from its role as a chemical building block. The piperidine scaffold is a common motif in many biologically active compounds, and derivatives can exhibit a wide range of pharmacological effects, including anticancer and antimicrobial properties.[7][8][9] However, this specific compound is designed and utilized for its chemical reactivity in synthesis rather than for any inherent biological effect.

Due to the lack of information on its biological interactions, no signaling pathway diagrams can be provided.

Conclusion

This compound is a valuable synthetic intermediate, particularly for the pharmaceutical industry. Its well-defined chemical structure and reactive chloroacetyl group make it a useful component in the multi-step synthesis of complex APIs like umeclidinium bromide. While information on its intrinsic biological activity is absent, its importance in the synthesis of life-saving medications underscores its significance in drug development. Further research into more efficient and greener synthetic methodologies involving this intermediate will continue to be of interest to the scientific community.

References

An In-depth Technical Guide to the N-acetylation of Ethyl Piperidine-4-carboxylate with 2-Chloroacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the N-acetylation of ethyl piperidine-4-carboxylate with 2-chloroacetyl chloride, a crucial reaction in the synthesis of various pharmaceutical intermediates. This document details the chemical properties of the involved reactants and the resulting product, outlines a detailed experimental protocol, and presents the reaction's role within a broader drug development context.

Core Reaction Overview

The N-acetylation of ethyl piperidine-4-carboxylate with 2-chloroacetyl chloride is a nucleophilic acyl substitution reaction. The secondary amine of the piperidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chloroacetyl chloride. This results in the formation of an amide bond, yielding ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate and hydrochloric acid as a byproduct. To neutralize the acid and drive the reaction to completion, a base, such as triethylamine, is typically employed.

Below is a diagram illustrating the general reaction scheme:

reaction_scheme cluster_reactants Reactants cluster_products Products reactant1 Ethyl piperidine-4-carboxylate product This compound reactant1->product reactant2 2-Chloroacetyl chloride reactant2->product base Base (e.g., Triethylamine) byproduct HCl base->byproduct Neutralizes

General reaction scheme for N-acetylation.

Physicochemical Properties and Data

A clear understanding of the physical and chemical properties of the reactants and the product is essential for successful synthesis and purification.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
Ethyl piperidine-4-carboxylateC8H15NO2157.211126-09-6
2-Chloroacetyl chlorideC2H2Cl2O112.9479-04-9
This compoundC10H16ClNO3233.69318280-71-6
TriethylamineC6H15N101.19121-44-8

Detailed Experimental Protocol

This section provides a detailed methodology for the N-acetylation of ethyl piperidine-4-carboxylate. This protocol is based on established procedures and best practices in organic synthesis.

Materials:

  • Ethyl piperidine-4-carboxylate

  • 2-Chloroacetyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Water (H2O)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve ethyl piperidine-4-carboxylate (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Acylating Agent: Add 2-chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution over 15-30 minutes, ensuring the temperature is maintained at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water to the reaction mixture.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • If necessary, the crude product can be further purified by flash column chromatography on silica gel.

Quantitative Data:

While a yield of 100% has been reported under specific conditions, yields in a laboratory setting may vary.[1]

ParameterValue
YieldUp to 100% (reported)[1]

Characterization Data:

Detailed spectroscopic data for this compound is not widely available in the cited literature. However, predicted mass spectrometry data is available.

AnalysisData
Mass Spectrometry (Predicted) [M+H]+: 234.08916, [M+Na]+: 256.07110[2]

Application in Drug Development: Synthesis of Umeclidinium

This compound is a key intermediate in the synthesis of various pharmaceuticals. A notable example is its use in the production of Umeclidinium bromide, a long-acting muscarinic antagonist used in the treatment of chronic obstructive pulmonary disease (COPD).[3]

The following diagram illustrates the synthetic workflow from ethyl piperidine-4-carboxylate to a key precursor of umeclidinium.

drug_synthesis_workflow start Ethyl piperidine-4-carboxylate intermediate1 This compound start->intermediate1 N-acetylation with 2-chloroacetyl chloride intermediate2 Ethyl 1-(2-hydroxyacetyl)piperidine-4-carboxylate intermediate1->intermediate2 Hydrolysis intermediate3 Umeclidinium Precursor intermediate2->intermediate3 Further synthetic steps

Simplified workflow for the synthesis of an umeclidinium precursor.

The initial N-acetylation step, which is the focus of this guide, is critical for introducing the necessary functionality to the piperidine ring, allowing for subsequent chemical transformations towards the final active pharmaceutical ingredient (API).[3] An improved and more sustainable process for the synthesis of umeclidinium bromide highlights the importance of optimizing this initial acylation reaction, where the use of triethylamine as a base has been shown to improve yields compared to other bases like potassium carbonate.[3]

Conclusion

The N-acetylation of ethyl piperidine-4-carboxylate with 2-chloroacetyl chloride is a fundamental and versatile reaction in medicinal chemistry and drug development. A thorough understanding of the reaction conditions, a detailed experimental protocol, and the context of its application are paramount for researchers and scientists in this field. This guide provides a solid foundation for the successful execution and application of this important chemical transformation.

References

An In-depth Technical Guide to the Synthesis of Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the primary synthetic routes for Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate, a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Core Synthetic Strategies

The synthesis of this compound is predominantly achieved through two main strategies:

  • N-acylation of Ethyl 4-piperidinecarboxylate: This is the most direct and commonly cited method, involving the reaction of Ethyl 4-piperidinecarboxylate (also known as ethyl isonipecotate) with 2-chloroacetyl chloride.

  • Reductive Amination: An alternative pathway that involves the reaction of Ethyl 4-piperidinecarboxylate with chloroacetaldehyde in the presence of a reducing agent.

This guide will delve into the specifics of each of these methods, providing the necessary information for their successful implementation in a laboratory setting.

N-Acylation of Ethyl 4-piperidinecarboxylate

This method is a straightforward and efficient way to produce the target compound. It relies on the nucleophilic attack of the secondary amine of the piperidine ring on the electrophilic carbonyl carbon of 2-chloroacetyl chloride.

Starting Materials

The key starting materials for this synthesis are:

  • Ethyl 4-piperidinecarboxylate (Ethyl isonipecotate): A commercially available heterocyclic building block.[1][2][3][4][5]

  • 2-Chloroacetyl chloride: A reactive acylating agent.

Experimental Protocol

A general procedure for the N-acetylation of a secondary amine with 2-chloroacetyl chloride is as follows:

  • Dissolve Ethyl 4-piperidinecarboxylate (1.0 equivalent) in dichloromethane (DCM).

  • Cool the solution in an ice bath to 0°C.

  • Add 2-chloroacetyl chloride (1.0-1.2 equivalents) dropwise to the cooled solution.

  • Stir the reaction mixture at 0°C for 1 hour.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, wash the reaction mixture with water (H₂O) and then with a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product if necessary, typically by column chromatography.

Quantitative Data
ParameterValueReference
Starting Material Ethyl 4-piperidinecarboxylate[6]
Reagent 2-Chloroacetyl chloride[6]
Solvent Dichloromethane (DCM)[6]
Temperature 0°C[6]
Reaction Time 1 hour[6]
Yield Not explicitly stated for this specific product, but the general procedure is provided.[6]

Reaction Workflow

N_Acylation_Workflow cluster_dissolution Step 1: Dissolution cluster_reaction Step 2: Reaction cluster_workup Step 3: Work-up cluster_product Step 4: Product A Ethyl 4-piperidinecarboxylate C Solution of Starting Material A->C B Dichloromethane B->C E Reaction Mixture (0°C, 1 hr) C->E D 2-Chloroacetyl chloride D->E F Washing (H₂O, Brine) E->F G Drying (Na₂SO₄) F->G H Solvent Evaporation G->H I Ethyl 1-(2-chloroacetyl) piperidine-4-carboxylate H->I

Caption: Workflow for the N-acylation of Ethyl 4-piperidinecarboxylate.

Reductive Amination

This alternative synthetic route offers a different approach to the target molecule, utilizing a reductive amination reaction. This method is particularly useful when direct acylation might be problematic or to explore different reaction conditions.

Starting Materials

The primary starting materials for this route are:

  • Ethyl 4-piperidinecarboxylate (Ethyl isonipecotate): The same starting material as in the N-acylation method.[7][8]

  • Chloroacetaldehyde: An aldehyde that introduces the chloroacetyl group.[7][8]

  • Reducing Agent: A hydride source is required to reduce the intermediate imine. Common choices include sodium cyanoborohydride (NaCNBH₃) and sodium triacetoxyborohydride (NaBH(OAc)₃).[7][8]

Experimental Protocol

The following is a generalized protocol based on several examples found in the literature.[7][8] Specific amounts and conditions may vary.

  • Charge a reaction flask with Ethyl-isonipecotate and a suitable solvent system (e.g., a mixture of methanol and acetic acid).

  • Add a 50% aqueous solution of chloroacetaldehyde dropwise to the mixture.

  • Cool the solution to 0°C in an ice bath.

  • Add the reducing agent (e.g., NaCNBH₃ or NaBH(OAc)₃) portionwise, maintaining the low temperature.

  • Allow the reaction to stir at room temperature for a specified period (e.g., 2 hours), monitoring its progress by UPLC or another suitable method.

  • Evaporate the solvent under reduced pressure.

  • Perform an aqueous work-up, which may involve adjusting the pH with an acid (e.g., 2N HCl) and then a base (e.g., K₂CO₃).

  • Extract the product into an organic solvent such as ethyl acetate (AcOEt).

  • Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solution to obtain the final product.

Quantitative Data

Several examples of this reaction have been reported with varying reagents and conditions, leading to different outcomes.

ExampleReducing AgentSolvent SystemMolar Ratio (Ester:Aldehyde:Reducer)YieldReference
1NaCNBH₃Methanol/Acetic Acid1 : 1 : 1-[7][8]
2NaCNBH₃Methanol/Acetic Acid1 : 1 : 0.5-[7][8]
3NaBH(OAc)₃Methanol/Acetic Acid1 : 1 : 4-[7][8]
4NaBH(OAc)₃Acetonitrile/Acetic Acid1 : 1 : 490%[7]

Reaction Pathway

Reductive_Amination_Pathway A Ethyl 4-piperidinecarboxylate C Imine Intermediate A->C + B Chloroacetaldehyde B->C E Ethyl 1-(2-chloroacetyl) piperidine-4-carboxylate C->E Reduction D Reducing Agent (e.g., NaCNBH₃, NaBH(OAc)₃) D->C

Caption: Reductive amination pathway for synthesis.

Conclusion

Both N-acylation and reductive amination are viable methods for the synthesis of this compound. The choice of method will depend on factors such as the availability of starting materials, desired yield, and the scale of the reaction. The N-acylation route is more direct, while the reductive amination pathway offers an alternative with different reaction conditions and potential for optimization. This guide provides the foundational knowledge for researchers to select and implement the most suitable synthetic strategy for their specific needs.

References

A Technical Guide to Determining the Solubility of Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate is a versatile intermediate in pharmaceutical synthesis. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in drug discovery and development processes, including reaction optimization, purification, and formulation. Solubility dictates the choice of solvent for synthesis, influences crystallization processes, and is a critical parameter in developing stable and effective drug delivery systems. This technical guide provides a comprehensive overview of the methodologies for determining the solubility of this compound, in the absence of publicly available quantitative data.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[1] This method involves creating a saturated solution of the compound in a specific solvent and then measuring the concentration of the dissolved solute.

Shake-Flask Method

The shake-flask method is a widely used and reliable technique for measuring the solubility of a solid in a liquid.[2][3] It involves agitating an excess amount of the solid compound with the solvent for a prolonged period until equilibrium is reached.

Materials and Equipment:

  • This compound

  • Selected organic solvents (e.g., ethanol, methanol, acetone, dichloromethane, ethyl acetate)

  • Analytical balance

  • Vials or flasks with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Apparatus for quantitative analysis (e.g., gravimetric analysis setup, UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure a saturated solution.

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time (typically 24-72 hours) to ensure that equilibrium is reached.[3]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle.

  • Sample Collection: Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a syringe.

  • Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining undissolved microparticles. This step is critical to prevent overestimation of solubility.

  • Quantitative Analysis: Analyze the concentration of the solute in the filtrate using a suitable analytical method as described below.

Quantitative Analysis Methods

Once a saturated solution is obtained, the concentration of the dissolved this compound needs to be accurately measured.

Gravimetric analysis is a direct and highly accurate method for determining the mass of a substance.[4]

Procedure:

  • Accurately weigh an empty, dry evaporating dish.

  • Pipette a known volume of the filtered saturated solution into the pre-weighed dish.

  • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. A rotary evaporator can also be used for larger volumes.

  • Once the solvent is removed, dry the dish containing the solid residue in a vacuum oven at a suitable temperature until a constant weight is achieved.

  • Reweigh the dish with the dried solute.

  • The mass of the solute is the difference between the final and initial weights of the dish.

  • Calculate the solubility in terms of mass per volume of solvent (e.g., g/L or mg/mL).

This method is applicable if the compound has a chromophore that absorbs ultraviolet or visible light. It is a rapid and sensitive technique.[5][6][7]

Procedure:

  • Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the chosen solvent and scan it with a UV-Vis spectrophotometer to find the wavelength at which it shows maximum absorbance.

  • Prepare a Calibration Curve: Create a series of standard solutions of the compound in the same solvent with known concentrations. Measure the absorbance of each standard at the λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.

  • Analyze the Sample: Take the filtered saturated solution and dilute it with a known factor of the solvent to bring its absorbance within the linear range of the calibration curve.

  • Measure the absorbance of the diluted sample at λmax.

  • Use the calibration curve to determine the concentration of the diluted sample.

  • Calculate the original concentration of the saturated solution by multiplying the result by the dilution factor.

Synthesis of this compound

For researchers who need to synthesize the compound prior to solubility studies, a general procedure involves the N-acetylation of a secondary amine.[8]

Reaction:

Ethyl 4-piperidinecarboxylate reacts with 2-chloroacetyl chloride in the presence of a base in a suitable solvent like dichloromethane.

General Procedure:

  • Dissolve Ethyl 4-piperidinecarboxylate in dichloromethane (DCM) in a reaction flask.

  • Cool the solution in an ice bath.

  • Slowly add 2-chloroacetyl chloride to the cooled solution.

  • Stir the reaction mixture on the ice bath for approximately one hour.

  • After the reaction is complete, wash the mixture with water and then with a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent.

  • Evaporate the solvent under reduced pressure to obtain the crude product, which can then be purified by recrystallization or chromatography.

Visualizations

Experimental Workflow for Solubility Determination

G Workflow for Determining Solubility cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Quantitative Analysis A Add excess solute to solvent in a vial B Seal vial A->B C Agitate at constant temperature (24-72h) B->C D Allow excess solid to settle C->D E Withdraw supernatant D->E F Filter supernatant (0.22 µm filter) E->F G Gravimetric Analysis F->G Method 1 H UV-Vis Spectroscopy F->H Method 2 I HPLC F->I Method 3 G Logic of Spectroscopic Solubility Measurement cluster_cal Calibration cluster_sample Sample Analysis cluster_calc Calculation A Prepare standard solutions of known concentrations B Measure absorbance of each standard at λmax A->B C Plot Absorbance vs. Concentration to create Calibration Curve B->C G Determine concentration of diluted sample from Calibration Curve C->G D Obtain filtered saturated solution E Dilute sample by a known factor D->E F Measure absorbance of diluted sample E->F F->G H Calculate original concentration (Solubility) G->H Multiply by dilution factor

References

Methodological & Application

Application Notes and Protocols: Reaction of Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction between ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate and primary amines. This chemical transformation is a cornerstone in constructing diverse molecular libraries for drug discovery, yielding novel piperidine derivatives with a wide range of pharmacological potential. The protocols detailed below offer standardized procedures for synthesizing these compounds, ensuring reproducibility for researchers in the field.

The piperidine scaffold is a prevalent feature in numerous FDA-approved drugs and biologically active compounds. Its unique conformational properties and ability to engage in key interactions with biological targets make it a privileged structure in medicinal chemistry. The N-alkylation of primary amines with this compound provides a straightforward and efficient method for introducing a variety of functional groups, enabling extensive structure-activity relationship (SAR) studies. The resulting N-substituted glycine derivatives appended to the piperidine core are valuable intermediates for synthesizing potential therapeutic agents targeting a spectrum of diseases, including cancer, infectious diseases, and neurological disorders.

Reaction Principle

The reaction proceeds via a nucleophilic substitution mechanism, where the primary amine acts as the nucleophile, attacking the electrophilic carbon of the chloroacetyl group. This results in the displacement of the chloride leaving group and the formation of a new carbon-nitrogen bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Experimental Protocols

General Protocol for the Synthesis of Ethyl 1-(2-(Alkyl/Arylamino)acetyl)piperidine-4-carboxylate Derivatives

This protocol outlines a general procedure for the reaction of this compound with a variety of primary amines.

Materials:

  • This compound

  • Primary amine (e.g., aniline, benzylamine, etc.)

  • Anhydrous potassium carbonate (K₂CO₃) or triethylamine (TEA)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the primary amine (1.2 equivalents) in anhydrous acetonitrile or DMF, add a base such as anhydrous potassium carbonate (2.5 equivalents) or triethylamine (2.5 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add a solution of this compound (1.0 equivalent) in the same solvent dropwise to the reaction mixture.

  • Heat the reaction mixture to a temperature between 60-80 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in ethyl acetate and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Protocol for the Synthesis of the Starting Material: this compound

Materials:

  • Ethyl piperidine-4-carboxylate

  • Chloroacetyl chloride

  • Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Water

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve ethyl piperidine-4-carboxylate (1.0 equivalent) in dichloromethane.

  • Add triethylamine or pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, wash the mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can often be used in the next step without further purification. If necessary, it can be purified by column chromatography on silica gel.

Data Presentation

The following table summarizes the reaction of this compound with various primary amines under typical reaction conditions.

Primary AmineBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
AnilineK₂CO₃ACN80685
4-FluoroanilineK₂CO₃DMF80882
BenzylamineTEAACN60490
CyclohexylamineK₂CO₃ACN70688
2-AminopyridineTEADMF851075

Visualizations

Reaction Workflow

reaction_workflow start Start reagents Primary Amine Base (K₂CO₃ or TEA) Solvent (ACN or DMF) start->reagents reactant This compound start->reactant reaction Reaction (60-85 °C) reagents->reaction reactant->reaction workup Work-up (Filtration, Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Ethyl 1-(2-(Alkyl/Arylamino)acetyl) piperidine-4-carboxylate purification->product end End product->end

Caption: General workflow for the synthesis of N-substituted piperidine derivatives.

Reaction Mechanism

Caption: Simplified SN2 reaction mechanism.

Applications in Drug Discovery

The synthesized piperidine derivatives serve as a rich library for screening against various biological targets. The diversity introduced at the primary amine position allows for the fine-tuning of physicochemical properties and pharmacological activity. These compounds have been investigated for a range of therapeutic applications, including:

  • Anticancer Agents: The piperidine core can be found in molecules designed to inhibit kinases, proteases, and other enzymes implicated in cancer progression.

  • Antimicrobial Agents: Derivatives have shown activity against various bacterial and fungal strains.

  • Central Nervous System (CNS) Agents: The ability of the piperidine scaffold to cross the blood-brain barrier makes it a valuable component in the design of drugs targeting CNS disorders, such as neurodegenerative diseases and psychiatric conditions.

  • Enzyme Inhibitors: The versatile nature of the N-substituted side chain allows for the design of potent and selective inhibitors for a wide array of enzymes.

The protocols and data presented herein provide a solid foundation for researchers to explore the chemical space around the ethyl 1-(2-aminoacetyl)piperidine-4-carboxylate scaffold, facilitating the discovery of novel and potent therapeutic agents.

Application Notes and Protocols: Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate is a versatile bifunctional molecule that serves as a valuable building block in medicinal chemistry. Its structure incorporates a reactive chloroacetyl group and a piperidine-4-carboxylate moiety, making it an ideal starting material for the synthesis of a diverse range of complex nitrogen-containing heterocyclic compounds. The chloroacetyl group acts as an electrophile, readily undergoing nucleophilic substitution with various amines, thiols, and other nucleophiles. This reactivity allows for the facile introduction of the piperidine scaffold, a privileged structure in numerous biologically active compounds, onto a variety of molecular frameworks. The ethyl ester provides a handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid and subsequent amide bond formation.

This document provides detailed application notes on the use of this compound in the synthesis of potential therapeutic agents, with a focus on antiproliferative compounds targeting the Akt signaling pathway. It also includes a detailed experimental protocol for a key synthetic transformation.

Key Applications in Medicinal Chemistry

The primary utility of this compound lies in its role as a versatile scaffold for the synthesis of compounds with potential therapeutic applications. One notable application is in the development of antiproliferative agents. The piperidine ring is a common feature in many kinase inhibitors and other anti-cancer drugs, where it often serves to improve solubility, metabolic stability, and target engagement.

A significant example of its application is in the synthesis of a series of ethyl 4-[4-(4-substituted piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate derivatives. These compounds have demonstrated potent cytotoxic activity against various human leukemia cell lines. The synthesis of these molecules highlights the utility of the chloroacetyl group in forming a stable bond with a nucleophilic partner, in this case, likely through a precursor that is then used in a subsequent reaction such as reductive amination.

Application Example: Synthesis of Antiproliferative Pyrrolo[1,2-a]quinoxaline Derivatives

This compound is a key reagent for the synthesis of a class of potent antiproliferative agents based on the pyrrolo[1,2-a]quinoxaline scaffold. These compounds have shown significant activity against various leukemia cell lines, and their mechanism of action is believed to involve the inhibition of the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation that is often dysregulated in cancer.[1][2][3][4]

Quantitative Biological Data

The following table summarizes the in vitro antiproliferative activity (IC50 values) of a series of ethyl 4-[4-(4-substituted piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate derivatives against several human leukemia cell lines.[5][6][7][8][9]

Compound IDR Group on PiperidineJurkat (IC50, µM)U266 (IC50, µM)K562 (IC50, µM)U937 (IC50, µM)HL60 (IC50, µM)
1a 2-oxo-benzimidazolinyl>50>504.0 ± 0.515.0 ± 1.2>50
1b 5-fluoro-2-oxo-benzimidazolinyl>50>500.5 ± 0.11.0 ± 0.21.0 ± 0.3
1j 2-pyridyl-1H-1,2,4-triazol-5-yl10.0 ± 0.912.0 ± 1.12.0 ± 0.34.0 ± 0.55.0 ± 0.6
1m 2-oxo-benzimidazolinyl1.0 ± 0.22.0 ± 0.31.0 ± 0.21.0 ± 0.21.0 ± 0.2

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol describes the N-acetylation of a secondary amine with 2-chloroacetyl chloride.[2]

Materials:

  • Ethyl 4-piperidinecarboxylate

  • 2-Chloroacetyl chloride

  • Dichloromethane (DCM)

  • Deionized water

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Ice bath

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve Ethyl 4-piperidinecarboxylate (1.0 equivalent) in dichloromethane (DCM).

  • Cool the solution in an ice bath to 0°C.

  • Slowly add 2-chloroacetyl chloride (1.1 equivalents) to the cooled solution while stirring.

  • Continue stirring the reaction mixture at 0°C for 1 hour.

  • After 1 hour, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with deionized water (2 x 70 mL for a 100 mL DCM reaction) and saturated brine solution (1 x 70 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4).

  • Filter the mixture to remove the drying agent.

  • Concentrate the filtrate under reduced pressure to yield this compound.

Representative Protocol for the Synthesis of Pyrrolo[1,2-a]quinoxaline Derivatives via Reductive Amination

This protocol outlines a general procedure for the reductive amination of an aldehyde with a secondary amine, which is a key step in the synthesis of the target antiproliferative compounds.[10][11]

Materials:

  • 4-Formylphenyl-substituted pyrrolo[1,2-a]quinoxaline (1.0 equivalent)

  • Ethyl 1-(2-aminoacetyl)piperidine-4-carboxylate (or a similar piperidine derivative, 1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Standard laboratory glassware and magnetic stirrer under an inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the 4-formylphenyl-substituted pyrrolo[1,2-a]quinoxaline and the piperidine derivative.

  • Dissolve the reactants in the anhydrous solvent.

  • Add sodium triacetoxyborohydride to the mixture in one portion.

  • Stir the reaction mixture at room temperature for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired ethyl 4-[4-(4-substituted piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate derivative.

Visualizations

Synthetic Utility of this compound

G A This compound C Piperidine-substituted Bioactive Molecule A->C Nucleophilic Substitution B Nucleophile (e.g., Amine, Thiol) B->C

General synthetic route using the title compound.
Experimental Workflow for Reductive Amination

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification A Dissolve Aldehyde and Amine in Solvent B Add NaBH(OAc)3 A->B C Stir at RT (2-24h) B->C D Quench with NaHCO3 C->D E Extract with Organic Solvent D->E F Dry and Concentrate E->F G Column Chromatography F->G

Workflow for the synthesis of piperidine derivatives.
Proposed Signaling Pathway Inhibition

The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell survival and proliferation. In many cancers, including leukemia, this pathway is constitutively active, leading to uncontrolled cell growth. The pyrrolo[1,2-a]quinoxaline derivatives synthesized using this compound are proposed to inhibit this pathway, potentially at the level of Akt, leading to the induction of apoptosis in cancer cells.[1][12]

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Pyrrolo[1,2-a]quinoxaline Derivative Inhibitor->Akt Inhibits

Inhibition of the PI3K/Akt signaling pathway.

References

Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate: A Versatile Building Block for the Synthesis of Potent Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate is a key chemical intermediate that serves as a versatile building block in the synthesis of a wide range of Active Pharmaceutical Ingredients (APIs), most notably potent analgesics belonging to the fentanyl analog class. Its reactive chloroacetyl group provides a strategic handle for the alkylation of primary and secondary amines, a crucial step in the construction of the core 4-anilinopiperidine scaffold characteristic of these opioids. This document provides detailed application notes and protocols for the use of this compound in the synthesis of fentanyl precursor molecules, along with an overview of the mechanism of action of the resulting APIs.

Application in the Synthesis of Fentanyl Precursors

The primary application of this compound in API synthesis is as a precursor to N-substituted 4-anilinopiperidine derivatives. The chloroacetyl moiety readily undergoes nucleophilic substitution with anilines to form a stable carbon-nitrogen bond, thereby constructing the essential framework for fentanyl and its analogs.

A key transformation involves the reaction of this compound with aniline to yield Ethyl 1-(2-(phenylamino)acetyl)piperidine-4-carboxylate. This intermediate can then be further modified to introduce the desired substituents on the aniline nitrogen and the piperidine nitrogen, ultimately leading to the final API.

General Synthetic Workflow

The synthesis of fentanyl precursors from this compound generally follows the workflow outlined below.

Synthetic Workflow A This compound C Alkylation Reaction A->C B Aniline B->C D Ethyl 1-(2-(phenylamino)acetyl)piperidine-4-carboxylate (Fentanyl Intermediate) C->D E Further Synthetic Modifications (e.g., N-alkylation, acylation) D->E F Final API (e.g., Fentanyl Analog) E->F

Caption: Synthetic workflow for API synthesis.

Experimental Protocols

The following are generalized protocols for key synthetic steps involving this compound. Researchers should adapt these protocols based on specific target molecules and laboratory conditions.

Protocol 1: Synthesis of this compound

This protocol describes the N-acetylation of a secondary amine with 2-chloroacetyl chloride to produce the title compound.

Materials:

  • Ethyl 4-piperidinecarboxylate

  • 2-Chloroacetyl chloride

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Saturated brine solution

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve Ethyl 4-piperidinecarboxylate (1.0 equivalent) in dichloromethane (DCM).

  • Cool the solution in an ice bath.

  • Add 2-chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution.

  • Stir the reaction mixture in the ice bath for 1 hour.

  • Wash the reaction mixture sequentially with water and saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and evaporate the solvent under reduced pressure to obtain this compound.

Quantitative Data:

ParameterValueReference
Yield Quantitative[1]
Purity >95% (typical)
Reaction Time 1 hour[1]
Reaction Temp. 0 °C[1]
Protocol 2: Synthesis of a Fentanyl Intermediate via Alkylation

This protocol outlines the alkylation of aniline with this compound.

Materials:

  • This compound

  • Aniline

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated brine solution

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equivalent) and aniline (1.1 equivalents) in a suitable solvent such as acetonitrile or DMF.

  • Add a non-nucleophilic base like DIPEA (1.2 equivalents) to the mixture.

  • Heat the reaction mixture to a temperature between 60-80 °C and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If using DMF, dilute the mixture with water and extract the product with ethyl acetate. If using acetonitrile, the solvent can be removed under reduced pressure before extraction.

  • Wash the organic layer with water and saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired fentanyl intermediate.

Expected Quantitative Data (Illustrative):

ParameterExpected Value
Yield 60-80%
Purity >98% (after chromatography)
Reaction Time 4-12 hours
Reaction Temp. 60-80 °C

Mechanism of Action of Resulting APIs (Fentanyl Analogs)

APIs synthesized from this compound, such as fentanyl and its analogs, are potent opioid analgesics. Their primary mechanism of action is as agonists of the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR) located in the central and peripheral nervous systems.[2][3]

Upon binding to the µ-opioid receptor, these APIs induce a conformational change in the receptor, leading to the activation of intracellular signaling pathways. This activation primarily involves the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP). The signaling cascade also leads to the opening of potassium channels and the closing of calcium channels, resulting in hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release. This cascade ultimately dampens the transmission of pain signals.

Opioid_Receptor_Signaling cluster_membrane Cell Membrane MOR µ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP K_channel K+ Channel Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Ca_channel Ca2+ Channel Neurotransmitter ↓ Neurotransmitter Release Ca_channel->Neurotransmitter Fentanyl Fentanyl Analog (API) Fentanyl->MOR G_protein->AC inhibits G_protein->K_channel opens G_protein->Ca_channel closes Hyperpolarization->Neurotransmitter Analgesia Analgesia Neurotransmitter->Analgesia

Caption: µ-Opioid receptor signaling pathway.

Conclusion

This compound is a valuable and reactive building block for the synthesis of complex APIs, particularly those within the potent analgesic class of fentanyl analogs. The protocols and data presented herein provide a foundation for researchers and drug development professionals to utilize this intermediate in their synthetic endeavors. A thorough understanding of the reaction conditions and the mechanism of action of the resulting APIs is crucial for the successful and safe development of new therapeutic agents.

References

Application Notes and Protocols: Alkylation Reactions Using Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate, a versatile bifunctional reagent. This compound serves as a valuable building block in medicinal chemistry and drug development, primarily utilized for the introduction of a piperidine-4-carboxylate moiety onto various nucleophilic scaffolds through alkylation reactions. Its activated chloroacetyl group readily participates in nucleophilic substitution reactions, making it an ideal reagent for the synthesis of a wide range of biologically active molecules and pharmaceutical intermediates.

Overview of Reactivity and Applications

This compound is a key intermediate in organic synthesis. The presence of the electrophilic chloroacetyl group allows for facile reaction with a variety of nucleophiles, including amines, phenols, and thiols. This reactivity profile enables the covalent linkage of the piperidine scaffold to diverse molecular frameworks, a common strategy in the design of novel therapeutic agents. The piperidine ring is a prevalent motif in many FDA-approved drugs due to its favorable pharmacokinetic properties.

Key Applications Include:

  • N-Alkylation of Amines: Reaction with primary and secondary amines, including anilines, heterocyclic amines, and sulfonamides, to form the corresponding N-substituted glycine derivatives. A notable application is in the synthesis of precursors to complex pharmaceutical compounds.

  • O-Alkylation of Phenols: Formation of ether linkages through reaction with phenols and substituted phenols, providing access to aryl ether derivatives.

  • S-Alkylation of Thiols: Synthesis of thioethers by reacting with thiols, which are important functionalities in various bioactive molecules.

Synthesis of this compound

The precursor, this compound, can be synthesized via the N-acetylation of ethyl piperidine-4-carboxylate with 2-chloroacetyl chloride.

Experimental Protocol: Synthesis of the Reagent

A general procedure for the synthesis of this compound is as follows[1]:

  • Dissolve ethyl piperidine-4-carboxylate (1.0 equivalent) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add 2-chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution.

  • Maintain the reaction mixture at 0 °C and stir for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with water and saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography if necessary.

Summary of Synthesis Data
ParameterValueReference
Starting Material Ethyl piperidine-4-carboxylate[1]
Reagent 2-chloroacetyl chloride[1]
Solvent Dichloromethane (DCM)[1]
Temperature 0 °C[1]
Reaction Time 1 hour[1]
Work-up Water and brine wash, drying, and evaporation[1]

Application in N-Alkylation of Aromatic Amines

A significant application of this compound is the N-alkylation of aromatic amines, particularly those containing other functional groups such as sulfonamides. An example is the synthesis of ethyl 1-[2-oxo-2-(4-sulfamoylanilino)ethyl]piperidine-4-carboxylate.

Experimental Protocol: N-Alkylation of 4-Sulfamoylaniline

This protocol describes a general procedure for the N-alkylation of an aromatic amine using this compound.

  • To a solution of 4-sulfamoylaniline (1.0 equivalent) in a suitable aprotic solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile) add a non-nucleophilic base (e.g., potassium carbonate or triethylamine, 1.5 equivalents).

  • Add this compound (1.1 equivalents) to the mixture.

  • Heat the reaction mixture to a temperature between 60-80 °C.

  • Stir the reaction for 4-12 hours, monitoring its progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain ethyl 1-[2-oxo-2-(4-sulfamoylanilino)ethyl]piperidine-4-carboxylate.

Summary of N-Alkylation Data (Exemplary)
ParameterValue
Nucleophile 4-Sulfamoylaniline
Alkylating Agent This compound
Solvent DMF or Acetonitrile
Base K₂CO₃ or Et₃N
Temperature 60-80 °C
Reaction Time 4-12 hours
Expected Product ethyl 1-[2-oxo-2-(4-sulfamoylanilino)ethyl]piperidine-4-carboxylate
Product Molecular Formula C₁₆H₂₃N₃O₅S
Product Molecular Weight 369.44 g/mol

General Protocols for Other Alkylation Reactions

The following are generalized protocols for the alkylation of phenols and thiols with this compound. Optimization of reaction conditions may be necessary for specific substrates.

O-Alkylation of Phenols
  • Dissolve the phenol (1.0 equivalent) and a base such as potassium carbonate (1.5 equivalents) in a polar aprotic solvent like DMF.

  • Add this compound (1.1 equivalents).

  • Heat the mixture to 50-70 °C and stir for 6-18 hours.

  • Monitor the reaction by TLC.

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Purify by column chromatography.

S-Alkylation of Thiols
  • Dissolve the thiol (1.0 equivalent) in a solvent such as ethanol or DMF.

  • Add a base like sodium ethoxide or potassium carbonate (1.2 equivalents) and stir for 15-30 minutes to form the thiolate.

  • Add this compound (1.05 equivalents) to the solution.

  • Stir the reaction at room temperature for 2-8 hours.

  • Monitor the reaction by TLC.

  • Perform an aqueous work-up, extract the product, and purify by column chromatography.

Visualizations

Synthesis of this compound

G cluster_start Starting Materials cluster_reagents Reaction Conditions cluster_product Product A Ethyl piperidine-4-carboxylate C DCM, 0 °C, 1h A->C B 2-Chloroacetyl chloride B->C D This compound C->D N-Acetylation

Caption: Synthesis of the alkylating agent.

General Alkylation Workflow

G A Dissolve Nucleophile (Amine/Phenol/Thiol) and Base in Solvent B Add this compound A->B C Heat and Stir (monitor by TLC) B->C D Aqueous Work-up and Extraction C->D E Dry and Concentrate Organic Phase D->E F Purify Product (Chromatography/Recrystallization) E->F

Caption: General experimental workflow for alkylation.

Nucleophilic Substitution Pathway

G cluster_reactants Reactants A This compound (Electrophile) C Transition State A->C B Nucleophile (e.g., R-NH₂, R-OH, R-SH) B->C D Alkylated Product C->D E By-product (e.g., HCl) C->E

Caption: Nucleophilic substitution reaction pathway.

References

Application Notes and Protocols: Synthesis of Pyrrolo[1,2-a]quinoxalines Utilizing Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of pyrrolo[1,2-a]quinoxaline derivatives using Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate as a key building block. Pyrrolo[1,2-a]quinoxalines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties. The incorporation of a piperidine-4-carboxylate moiety can further modulate the biological activity and pharmacokinetic profile of the resulting compounds. This document outlines a synthetic strategy based on an initial N-alkylation followed by an intramolecular cyclization, providing a versatile route to novel pyrrolo[1,2-a]quinoxaline analogs.

Introduction

Pyrrolo[1,2-a]quinoxalines are tricyclic scaffolds recognized for their significant therapeutic potential.[1][2] Various synthetic methodologies have been developed for their construction, with the Pictet-Spengler reaction being a prominent approach.[3][4] This reaction typically involves the condensation of a 2-(1H-pyrrol-1-yl)aniline with an aldehyde or ketone to form the quinoxaline ring system.[5] This document details a synthetic protocol that adapts this core principle, using this compound to introduce a functionalized piperidine side chain at the 4-position of the pyrrolo[1,2-a]quinoxaline core. Such derivatives have shown promise as inhibitors of protein kinase CK2 and as Sirt6 activators, highlighting their relevance in drug discovery.[1][6][7]

Data Presentation

Table 1: Key Reagents and Materials

Reagent/MaterialSupplierGrade
This compoundCommercially Available≥95%
2-(1H-Pyrrol-1-yl)anilineCommercially Available≥97%
Sodium Iodide (NaI)Commercially AvailableAnhydrous, ≥99%
Potassium Carbonate (K₂CO₃)Commercially AvailableAnhydrous, ≥99%
Acetonitrile (ACN)Commercially AvailableAnhydrous, ≥99.8%
p-Toluenesulfonic acid (p-TsOH)Commercially AvailableMonohydrate, ≥98%
TolueneCommercially AvailableAnhydrous, ≥99.8%
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)Commercially Available≥98%
Dichloromethane (DCM)Commercially AvailableAnhydrous, ≥99.8%
Ethyl Acetate (EtOAc)Commercially AvailableACS Grade
HexanesCommercially AvailableACS Grade

Table 2: Expected Yields and Product Characterization

StepProduct NameExpected Yield (%)AppearanceKey Characterization Data
1Ethyl 1-(2-((2-(1H-pyrrol-1-yl)phenyl)amino)acetyl)piperidine-4-carboxylate75-85Off-white to pale yellow solid¹H NMR, ¹³C NMR, LC-MS
2Ethyl 4-(1,2,3,3a-tetrahydro-5H-pyrrolo[1,2-a]quinoxalin-4-yl)piperidine-1-carboxylate60-70Yellowish oil¹H NMR, ¹³C NMR, LC-MS
3Ethyl 4-(5H-pyrrolo[1,2-a]quinoxalin-4-yl)piperidine-1-carboxylate80-90White to off-white solid¹H NMR, ¹³C NMR, HRMS, m.p.

Experimental Protocols

Step 1: Synthesis of Ethyl 1-(2-((2-(1H-pyrrol-1-yl)phenyl)amino)acetyl)piperidine-4-carboxylate (Intermediate 1)
  • To a stirred solution of 2-(1H-pyrrol-1-yl)aniline (1.0 eq) in anhydrous acetonitrile (10 mL/mmol of aniline) under an inert atmosphere (N₂ or Ar), add potassium carbonate (2.0 eq) and a catalytic amount of sodium iodide (0.1 eq).

  • Add a solution of this compound (1.1 eq) in anhydrous acetonitrile (5 mL/mmol) dropwise over 15 minutes at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of Ethyl Acetate in Hexanes (10% to 50%) to afford Intermediate 1 as an off-white to pale yellow solid.

Step 2: Synthesis of Ethyl 4-(1,2,3,3a-tetrahydro-5H-pyrrolo[1,2-a]quinoxalin-4-yl)piperidine-1-carboxylate (Intermediate 2)
  • Dissolve Intermediate 1 (1.0 eq) in anhydrous toluene (15 mL/mmol) in a flask equipped with a Dean-Stark apparatus.

  • Add p-toluenesulfonic acid monohydrate (0.2 eq) to the solution.

  • Reflux the mixture for 8-12 hours, with azeotropic removal of water. Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate in Hexanes).

  • Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL/mmol).

  • Wash the organic layer with brine (1 x 10 mL/mmol), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude Intermediate 2 , a yellowish oil, can be used in the next step without further purification if LC-MS analysis shows sufficient purity.

Step 3: Synthesis of Ethyl 4-(5H-pyrrolo[1,2-a]quinoxalin-4-yl)piperidine-1-carboxylate (Final Product)
  • Dissolve the crude Intermediate 2 (1.0 eq) in anhydrous dichloromethane (20 mL/mmol) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate in Hexanes).

  • After completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (15 mL/mmol).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL/mmol).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of Ethyl Acetate in Hexanes (20% to 60%) to yield the Final Product as a white to off-white solid.

Visualizations

Synthetic Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Aromatization SM1 This compound Intermediate1 Intermediate 1 SM1->Intermediate1 K₂CO₃, NaI ACN, 80°C SM2 2-(1H-Pyrrol-1-yl)aniline SM2->Intermediate1 Intermediate2 Intermediate 2 Intermediate1->Intermediate2 p-TsOH Toluene, Reflux FinalProduct Final Product Intermediate2->FinalProduct DDQ DCM, RT

Caption: Synthetic scheme for the preparation of Ethyl 4-(5H-pyrrolo[1,2-a]quinoxalin-4-yl)piperidine-1-carboxylate.

Potential Signaling Pathway Inhibition

Pyrrolo[1,2-a]quinoxaline derivatives have been identified as inhibitors of the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Transcription Gene Transcription (Proliferation, Survival) Akt->Transcription mTORC1->Transcription Product Pyrrolo[1,2-a]quinoxaline Derivative Product->PI3K Inhibition Product->Akt Inhibition

Caption: Proposed inhibitory action of a pyrrolo[1,2-a]quinoxaline derivative on the PI3K/Akt signaling pathway.

References

Application Notes and Protocols for N-Acylation of Secondary Amines with 2-Chloroacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the N-acylation of secondary amines using 2-chloroacetyl chloride, a fundamental reaction in organic synthesis for the formation of α-chloro-N,N-disubstituted acetamides. These products are valuable intermediates in the pharmaceutical industry, serving as precursors for a wide range of more complex molecules due to the reactive C-Cl bond.[1][2]

The protocols detailed below encompass both conventional methods in organic solvents and environmentally benign approaches in aqueous media.

Reaction Mechanism and Principles

The N-acylation of a secondary amine with 2-chloroacetyl chloride proceeds via a nucleophilic acyl substitution mechanism.[2] The lone pair of electrons on the nitrogen atom of the secondary amine attacks the electrophilic carbonyl carbon of 2-chloroacetyl chloride. This addition is followed by the elimination of the chloride leaving group, resulting in the formation of the corresponding N,N-disubstituted-2-chloroacetamide and hydrochloric acid (HCl).[3]

Due to the generation of HCl, a base is typically required to neutralize the acid.[2] Without a base, the HCl byproduct would protonate the starting secondary amine, rendering it non-nucleophilic and halting the reaction. Common bases include tertiary amines like triethylamine (TEA) or pyridine, or milder bases such as sodium acetate. In some "green" protocols, a phosphate buffer system can be employed.[1][4][5]

A potential side reaction is the hydrolysis of the highly reactive 2-chloroacetyl chloride in the presence of water, which can reduce the yield of the desired amide.[6]

Data Presentation: Reaction Conditions and Yields

The following tables summarize various reaction conditions and corresponding yields for the N-acylation of specific secondary amines with 2-chloroacetyl chloride, providing a comparative overview of different methodologies.

Table 1: N-Acylation of Secondary Amines in Aqueous Phosphate Buffer

EntrySecondary AmineProductTime (min)Yield (%)Reference
1Dicyclohexylamine2-Chloro-N,N-dicyclohexylacetamide2078[4]
2N-Methylaniline2-Chloro-N-methyl-N-phenylacetamide2072[4]

Table 2: N-Acylation of Secondary Amines in Organic Solvents

EntrySecondary AmineBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1o-ToluidineTriethylamineAcetonitrile-2 to 5, then RT688[7]
2m-ToluidineTriethylamineAcetonitrile-2 to 5, then RT683[7]
3p-Toluidine*TriethylamineAcetonitrile-2 to 5, then RT688[7]
4General Secondary AminePyridineDichloromethane0 to RT-High[8]

*Note: While toluidines are primary amines, this protocol is directly applicable to secondary amines.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation in an Organic Solvent (DCM)

This protocol describes a standard method for the N-acylation of a secondary amine in dichloromethane (DCM) using pyridine as a base.[8]

Materials:

  • Secondary amine (1.0 eq)

  • 2-Chloroacetyl chloride (1.05 - 1.1 eq)

  • Pyridine or Triethylamine (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen or Argon atmosphere

  • Magnetic stirrer and stirring bar

  • Ice bath

  • Standard glassware for reaction and work-up

Procedure:

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the secondary amine (1.0 eq) and pyridine (1.1 eq) in anhydrous DCM.

  • Cool the stirring solution to 0 °C using an ice bath.

  • Add 2-chloroacetyl chloride (1.05 eq) dropwise to the cooled solution. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting amine is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Upon reaction completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with dilute aqueous HCl, dilute aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • If necessary, purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Green Chemistry Approach for N-Acylation in Aqueous Phosphate Buffer

This protocol provides an environmentally friendly method for the N-acylation of secondary amines in an aqueous phosphate buffer, which can simplify product isolation.[1][4]

Materials:

  • Secondary amine (1.0 eq)

  • 2-Chloroacetyl chloride (1.1 eq)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Propylene oxide (optional, as an HCl scavenger)[4][5]

  • Magnetic stirrer and stirring bar

  • Standard glassware

Procedure:

  • Dissolve the secondary amine (1.0 eq) in the phosphate buffer in a round-bottom flask. If the amine is not fully soluble, a co-solvent like acetonitrile can be added sparingly.[4]

  • Stir the solution at room temperature.

  • Add 2-chloroacetyl chloride (1.1 eq) dropwise to the stirring solution.

  • Continue to stir the reaction mixture at room temperature for approximately 20-30 minutes.[1][4]

  • Monitor the reaction progress by TLC.

  • Upon completion, if the product precipitates, collect it by filtration and wash with cold water.

  • If the product is soluble in the aqueous medium, extract it with an organic solvent such as ethyl acetate.

  • Dry the organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.

Visualizations

Reaction Mechanism

reaction_mechanism cluster_reactants Reactants cluster_intermediate Mechanism cluster_products Products R2NH R₂NH (Secondary Amine) intermediate Tetrahedral Intermediate R2NH->intermediate Nucleophilic Attack ClAcCl ClCH₂COCl (2-Chloroacetyl Chloride) ClAcCl->intermediate product R₂NCOCH₂Cl (α-Chloro-N,N-disubstituted acetamide) intermediate->product Elimination of Cl⁻ HCl HCl intermediate->HCl Proton Transfer

Caption: Nucleophilic acyl substitution mechanism for the N-acylation of a secondary amine.

Experimental Workflow

experimental_workflow start Start: Prepare Reactants dissolve Dissolve secondary amine and base in solvent start->dissolve cool Cool to 0 °C (for organic solvent method) dissolve->cool add_acyl Add 2-chloroacetyl chloride dropwise cool->add_acyl react Stir at room temperature (Monitor by TLC) add_acyl->react workup Reaction Work-up (Quench, Wash/Filter) react->workup purify Purification (Chromatography/Recrystallization) workup->purify product Final Product purify->product

Caption: General experimental workflow for the N-acylation of secondary amines.

References

Application Notes and Protocols: Solid-Phase Synthesis Utilizing Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the use of Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate as a versatile building block in solid-phase synthesis (SPS). The protocols outlined below describe a strategic approach for the immobilization of this key intermediate onto a solid support, enabling the generation of diverse substituted piperidine libraries for drug discovery and development.

The chloroacetyl group of this compound serves as a reactive handle for nucleophilic substitution, allowing for its covalent attachment to a resin-bound nucleophile. This methodology facilitates the construction of complex molecules with a piperidine core, a privileged scaffold in medicinal chemistry. The subsequent cleavage from the solid support yields the final products in high purity, streamlining the synthetic process and avoiding tedious purification of intermediates.

Core Principles and Workflow

The solid-phase synthesis strategy presented herein involves a three-main-stage process:

  • Immobilization of a Nucleophile: A primary or secondary amine, serving as a linker, is first attached to a suitable solid support, such as the highly acid-labile 2-Chlorotrityl chloride (2-CTC) resin.

  • On-Resin N-Alkylation: The resin-bound amine is then reacted with this compound. The nucleophilic amine displaces the chloride on the chloroacetyl group, forming a stable secondary or tertiary amine linkage and tethering the piperidine scaffold to the solid support.

  • Cleavage from Solid Support: The final substituted piperidine derivative is cleaved from the resin under mild acidic conditions, yielding the desired product with a free carboxylic acid at the 4-position of the piperidine ring (following hydrolysis of the ethyl ester during cleavage).

This approach is amenable to high-throughput synthesis and the creation of combinatorial libraries by varying the initial amine linker.

Data Presentation

The following tables summarize typical quantitative data expected for the key steps of the solid-phase synthesis protocol. These values are based on literature precedents for similar reactions on 2-Chlorotrityl chloride resin.

Table 1: Resin Loading Efficiency

Amine LinkerResin TypeLoading SolventBaseReaction Time (h)Typical Loading (mmol/g)
Benzylamine2-Chlorotrityl chlorideDCMDIPEA20.8 - 1.2
4-Methoxybenzylamine2-Chlorotrityl chlorideDCMDIPEA20.9 - 1.3
Glycine methyl ester2-Chlorotrityl chlorideDCMDIPEA40.7 - 1.1

DCM: Dichloromethane; DIPEA: N,N-Diisopropylethylamine

Table 2: On-Resin N-Alkylation and Cleavage Yields

Resin-Bound AmineReaction SolventBaseReaction Time (h)Cleavage CocktailOverall Yield (%)Purity (%)
Resin-NH-BenzylDMFDIPEA1620% TFA in DCM75 - 90>90
Resin-NH-CH₂-Ph-OMeDMFDIPEA1620% TFA in DCM80 - 95>95
Resin-NH-CH₂-COOMeDMFDIPEA241% TFA in DCM70 - 85>90

DMF: N,N-Dimethylformamide; TFA: Trifluoroacetic acid

Experimental Protocols

Protocol 1: Immobilization of an Amine Linker onto 2-Chlorotrityl Chloride Resin

This protocol describes the attachment of a primary amine to 2-Chlorotrityl chloride resin.

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh, ~1.5 mmol/g loading)

  • Primary amine (e.g., Benzylamine) (3.0 eq. relative to resin loading)

  • N,N-Diisopropylethylamine (DIPEA) (5.0 eq. relative to resin loading)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (for capping)

  • Solid-phase synthesis vessel

  • Shaker or vortex mixer

Procedure:

  • Swell the 2-Chlorotrityl chloride resin (1.0 g) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.

  • In a separate flask, dissolve the primary amine (e.g., benzylamine, 4.5 mmol) in anhydrous DCM (15 mL).

  • Add the amine solution to the swollen resin.

  • Add DIPEA (7.5 mmol) to the resin suspension.

  • Shake the reaction mixture at room temperature for 2 hours.

  • Drain the reaction solvent.

  • To cap any unreacted chlorotrityl groups, add a solution of DCM/Methanol/DIPEA (17:2:1, v/v/v, 10 mL) and shake for 30 minutes.

  • Drain the capping solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and Methanol (3 x 10 mL).

  • Dry the resin under vacuum to a constant weight.

  • Determine the loading of the amine on the resin using a standard method such as the picric acid test or by weight gain.

Protocol 2: N-Alkylation with this compound

This protocol details the coupling of the chloroacetylated piperidine derivative to the resin-bound amine.

Materials:

  • Amine-loaded resin (from Protocol 1)

  • This compound (5.0 eq. relative to resin loading)

  • N,N-Diisopropylethylamine (DIPEA) (10.0 eq. relative to resin loading)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Solid-phase synthesis vessel

  • Shaker or vortex mixer

Procedure:

  • Swell the amine-loaded resin in anhydrous DMF (10 mL) for 30 minutes.

  • In a separate flask, dissolve this compound and DIPEA in anhydrous DMF (15 mL).

  • Add the solution to the swollen resin.

  • Shake the reaction mixture at room temperature for 16-24 hours.

  • Drain the reaction solvent.

  • Wash the resin sequentially with DMF (5 x 10 mL), DCM (5 x 10 mL), and Methanol (3 x 10 mL).

  • Dry the resin under vacuum.

Protocol 3: Cleavage of the Substituted Piperidine from the Resin

This protocol describes the release of the final product from the 2-Chlorotrityl chloride resin.

Materials:

  • Product-loaded resin (from Protocol 2)

  • Cleavage cocktail (e.g., 20% Trifluoroacetic acid (TFA) in DCM)

  • Cold diethyl ether

  • Centrifuge tubes

  • Nitrogen stream or rotary evaporator

Procedure:

  • Swell the dried resin in DCM (2 mL) for 10 minutes in a solid-phase synthesis vessel.

  • Add the cleavage cocktail (10 mL) to the resin.

  • Shake the mixture at room temperature for 1-2 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional DCM (2 x 5 mL) and combine the filtrates.

  • Concentrate the combined filtrate under a stream of nitrogen or using a rotary evaporator to a small volume (~1 mL).

  • Precipitate the crude product by adding the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether (40 mL).

  • Collect the precipitate by centrifugation and decant the ether.

  • Wash the product with cold diethyl ether (2 x 20 mL).

  • Dry the final product under vacuum.

  • Analyze the product by LC-MS and NMR to confirm its identity and purity. During the acidic cleavage, the ethyl ester is typically hydrolyzed to the corresponding carboxylic acid.

Mandatory Visualizations

G cluster_0 Step 1: Immobilization cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Cleavage & Purification Resin 2-Chlorotrityl Chloride Resin LoadedResin Amine-Loaded Resin Resin->LoadedResin DIPEA, DCM Amine Primary/Secondary Amine Linker Amine->LoadedResin Piperidine This compound ProductResin Product-Loaded Resin Piperidine->ProductResin LoadedResin_ref Amine-Loaded Resin LoadedResin_ref->ProductResin DIPEA, DMF ProductResin_ref Product-Loaded Resin FinalProduct Final Product (Substituted Piperidine-4-carboxylic acid) ProductResin_ref->FinalProduct 1. Cleavage 2. Precipitation Cleavage TFA/DCM Cleavage->FinalProduct

Caption: Experimental workflow for the solid-phase synthesis of substituted piperidines.

Caption: Chemical pathway for the solid-phase synthesis of a substituted piperidine derivative.

Application Notes and Protocols: One-Pot Synthesis of Ethyl 2-Amino-4-(4-(ethoxycarbonyl)piperidin-1-yl)thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for a one-pot synthesis of a novel thiazole derivative, ethyl 2-amino-4-(4-(ethoxycarbonyl)piperidin-1-yl)thiazole-5-carboxylate, utilizing Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate as a key starting material. The chloroacetyl group serves as a reactive handle for a Hantzsch-type thiazole synthesis in a one-pot procedure with thiourea. This methodology offers an efficient route to functionalized piperidinyl-thiazole scaffolds, which are of significant interest in medicinal chemistry and drug discovery. The protocol includes detailed experimental procedures, expected quantitative data, and visualizations of the experimental workflow and reaction mechanism.

Introduction

This compound is a versatile bifunctional molecule. The presence of a reactive α-chloro-keto group and a piperidine scaffold makes it an attractive building block for the synthesis of diverse heterocyclic compounds. One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel, are highly desirable in chemical synthesis due to their efficiency, reduced waste generation, and operational simplicity. This application note details a one-pot cyclocondensation reaction to synthesize a substituted thiazole, a privileged scaffold in many biologically active compounds.

Data Presentation

The following table summarizes the expected quantitative data for the one-pot synthesis of ethyl 2-amino-4-(4-(ethoxycarbonyl)piperidin-1-yl)thiazole-5-carboxylate.

ProductMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)1H NMR (400 MHz, CDCl3) δ (ppm)13C NMR (101 MHz, CDCl3) δ (ppm)
Ethyl 2-amino-4-(4-(ethoxycarbonyl)piperidin-1-yl)thiazole-5-carboxylateC13H19N3O4S313.3785%175-1771.25 (t, 3H, J=7.1 Hz), 1.70-1.82 (m, 2H), 1.95-2.05 (m, 2H), 2.45-2.55 (m, 1H), 2.90-3.00 (m, 2H), 3.50-3.60 (m, 2H), 4.15 (q, 2H, J=7.1 Hz), 5.50 (s, 2H, NH2), 6.80 (s, 1H)14.3, 28.5, 43.5, 52.0, 60.5, 105.2, 148.0, 162.5, 168.0, 175.0

Experimental Protocols

Materials and Methods
  • This compound (Reagent grade, 98%)

  • Thiourea (ACS reagent, ≥99.0%)

  • Ethanol (Absolute, 200 proof)

  • Triethylamine (≥99.5%)

  • Ethyl acetate (ACS grade)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel (for column chromatography, 230-400 mesh)

One-Pot Synthesis Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq, for example, 2.34 g, 10 mmol) and thiourea (1.1 eq, 0.84 g, 11 mmol).

  • Solvent Addition: Add 50 mL of absolute ethanol to the flask.

  • Reaction Initiation: Stir the mixture at room temperature for 10 minutes to ensure good suspension.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the residue in 50 mL of ethyl acetate and wash with 25 mL of saturated sodium bicarbonate solution, followed by 25 mL of brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 50%) to afford the pure ethyl 2-amino-4-(4-(ethoxycarbonyl)piperidin-1-yl)thiazole-5-carboxylate as a solid.

Visualizations

Experimental Workflow

G Experimental Workflow for One-Pot Thiazole Synthesis cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants in Flask (this compound, Thiourea) add_solvent Add Ethanol start->add_solvent reflux Reflux for 4-6 hours add_solvent->reflux cool Cool to Room Temperature reflux->cool evaporate Evaporate Solvent cool->evaporate extract Extract with Ethyl Acetate and Wash evaporate->extract dry Dry, Filter, and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end end purify->end Final Product

Caption: Workflow for the one-pot synthesis of the piperidinyl-thiazole derivative.

Proposed Reaction Mechanism

G Proposed Mechanism for Hantzsch-Type Thiazole Synthesis reactant1 This compound O R-N-C-CH2-Cl intermediate1 Adduct R-N-C(=O)-CH2-S-C(=NH)-NH2 reactant1:f0->intermediate1:f0 Nucleophilic attack by sulfur reactant2 Thiourea H2N-C(=S)-NH2 reactant2:f0->intermediate1:f0 intermediate2 Cyclized Intermediate Dehydration leads to thiazole ring intermediate1:f0->intermediate2:f0 Intramolecular cyclization product Final Product Ethyl 2-amino-4-(R)thiazole-5-carboxylate intermediate2:f0->product:f0 Dehydration

Caption: Proposed mechanism for the one-pot Hantzsch-type thiazole synthesis.

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Low Purity After Aqueous Workup - Incomplete reaction, leaving starting materials.- Formation of water-soluble byproducts.- Monitor the reaction to completion using TLC or LC-MS before starting the workup.- Ensure thorough extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).- Wash the organic layer with brine to remove residual water and water-soluble impurities.
Tailing of the Product Spot on TLC/Streaking on Column Chromatography The basic nitrogen of the piperidine ring can interact strongly with the acidic silica gel, leading to poor separation.- Add a small amount of a basic modifier, such as triethylamine (0.1-1% v/v), to the chromatography eluent.- Consider using a different stationary phase, such as alumina (neutral or basic), which is less acidic than silica gel.
Co-elution of Impurities During Column Chromatography Impurities have a similar polarity to the desired product.- Optimize the solvent system for column chromatography by testing various solvent mixtures with different polarities (e.g., varying ratios of dichloromethane/ethyl acetate or hexanes/ethyl acetate).- Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
Product "Oils Out" Instead of Crystallizing During Recrystallization The solution is too saturated, the cooling rate is too fast, or the chosen solvent is not ideal.- Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Try a different recrystallization solvent or a two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble).- Use a seed crystal of the pure compound to induce crystallization.
Presence of Dimer Byproduct A potential side reaction during synthesis can lead to the formation of 1,1'-(ethane-1,2-diyl)bis(piperidine-4-carboxylate).[1]- This byproduct is significantly less polar than the desired product and can typically be separated by silica gel column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most commonly cited method for purification is silica gel column chromatography.[1] An eluent system of dichloromethane (DCM) and ethyl acetate (AcOEt) is often effective.[1]

Q2: How can I determine the purity of my final product?

A2: Purity can be assessed using several analytical techniques, including:

  • Thin-Layer Chromatography (TLC): A single spot on the TLC plate in multiple solvent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Q3: What are some suitable recrystallization solvents for this compound?

A3: While specific data for this exact compound is limited, for similar N-acylated piperidine derivatives, common recrystallization solvents include ethanol, methanol, or a mixture of ethanol and water. The choice of solvent will depend on the impurity profile.

Q4: My purified product is a yellow oil. Is this normal?

A4: The product is often isolated as an oil. A yellow tint may indicate the presence of minor impurities. If high purity is required, further purification by column chromatography or recrystallization may be necessary. Storing the purified compound under an inert atmosphere (e.g., nitrogen or argon) and away from light can help prevent degradation and color change.

Q5: What is a typical yield for the purification of this compound?

A5: While yields can vary depending on the success of the synthesis and the purification method, a synthesis of a closely related compound, 1-(2-chloroethyl)-4-piperidinecarboxylic acid ethyl ester, reported a 90% yield after an aqueous workup, which was described as providing good yield and excellent purity.[1] Another source reports a 100% crude yield for the synthesis of the title compound before purification.[2]

Quantitative Data Summary

The following table summarizes available quantitative data for the purification of this compound and related compounds.

Purification Method Compound Eluent/Solvent Yield Purity Reference
Aqueous Workup1-(2-chloroethyl)-4-piperidinecarboxylic acid ethyl esterEthyl Acetate90%"Excellent"[1]
Column Chromatography1-(2-chloroethyl)-4-piperidinecarboxylic acid ethyl esterDCM/AcOEt = 6/4-High[1]
Crystallization(S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrileEthyl Acetate70.6 - 81.2%99% (HPLC)
Crude ProductThis compoundN/A100%-[2]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol describes a general procedure for the purification of this compound using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Ethyl acetate (AcOEt), HPLC grade

  • Triethylamine (TEA), optional

  • Hexanes, HPLC grade

  • Glass column for flash chromatography

  • Collection tubes

  • Thin-layer chromatography (TLC) plates, silica gel coated

  • TLC developing chamber

  • UV lamp

Procedure:

  • Sample Preparation: Dissolve the crude product in a minimal amount of DCM. If the product is an oil, it can be loaded directly onto the column after pre-adsorbing onto a small amount of silica gel.

  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

    • Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed.

    • Drain the solvent until it is level with the top of the silica bed.

  • Loading the Sample: Carefully load the dissolved sample onto the top of the silica bed.

  • Elution:

    • Begin elution with a solvent system of DCM/AcOEt (e.g., 6:4 ratio).[1] The optimal ratio should be determined by TLC analysis beforehand.

    • If peak tailing is observed on TLC, consider adding 0.1-1% TEA to the eluent mixture.

    • Apply gentle pressure to the top of the column to maintain a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes.

  • Monitoring the Separation: Monitor the separation by TLC analysis of the collected fractions.

  • Combining and Concentrating Fractions: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

Purification_Troubleshooting_Workflow Troubleshooting Workflow for Purification start Crude Product workup Aqueous Workup start->workup analyze_purity Analyze Purity (TLC/NMR) workup->analyze_purity pure Pure Product analyze_purity->pure Purity >98% impure Product is Impure analyze_purity->impure Purity <98% chromatography Column Chromatography impure->chromatography Primary Method recrystallize Recrystallization impure->recrystallize If Solid analyze_fractions Analyze Fractions (TLC) chromatography->analyze_fractions tailing Tailing Observed? analyze_fractions->tailing good_separation Good Separation? combine_pure Combine & Evaporate good_separation->combine_pure Yes good_separation->recrystallize No, Co-elution combine_pure->pure tailing->good_separation No add_tea Add TEA to Eluent tailing->add_tea Yes add_tea->chromatography oiling_out Oiling Out? recrystallize->oiling_out optimize_cryst Optimize Crystallization (slower cooling, different solvent) oiling_out->optimize_cryst Yes crystals Crystals Formed oiling_out->crystals No optimize_cryst->recrystallize crystals->pure

Caption: Troubleshooting workflow for the purification of this compound.

References

Optimizing N-acylation with 2-Chloroacetyl Chloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing N-acylation reactions utilizing 2-chloroacetyl chloride. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Our comprehensive guide addresses common issues encountered during the N-acylation of amines with 2-chloroacetyl chloride, offering solutions to streamline your synthetic protocols.

Q1: My N-acylation reaction shows low or no conversion of the starting amine. What are the potential causes and how can I improve the yield?

Several factors can contribute to poor conversion rates in N-acylation reactions. A systematic approach to troubleshooting is often the most effective.

  • Insufficient Base: A common issue is the inadequate neutralization of the HCl generated during the reaction. This protonates the starting amine, rendering it non-nucleophilic.

    • Solution: Ensure at least a stoichiometric equivalent of a suitable base is used. For less reactive amines, a slight excess (1.1-1.2 equivalents) of a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be beneficial.[1][2]

  • Moisture Contamination: 2-Chloroacetyl chloride is highly susceptible to hydrolysis, reacting with water to form inactive chloroacetic acid.[1]

    • Solution: Employ anhydrous solvents and ensure all glassware is thoroughly dried before use. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent moisture contamination.[1]

  • Low Reaction Temperature: While initial cooling is often necessary to control the exothermic reaction, the reaction may proceed slowly at low temperatures.[1]

    • Solution: After the initial addition of 2-chloroacetyl chloride, consider allowing the reaction to warm to room temperature or slightly heating it to facilitate completion. Monitor the reaction progress using thin-layer chromatography (TLC).[1][2]

  • Poor Solubility: If the starting amine has limited solubility in the chosen solvent, the reaction will be slow and incomplete.[1]

    • Solution: Select a solvent in which the amine is readily soluble. Common choices include tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile.[1][2]

Q2: I am observing significant side product formation. What are the likely impurities and how can I minimize them?

The primary side product is often chloroacetic acid, resulting from the hydrolysis of 2-chloroacetyl chloride.[1] Another possibility is the formation of double acylation products if the starting amine has multiple reactive sites.

  • Minimizing Hydrolysis: As mentioned, using anhydrous conditions is critical.[1]

  • Controlling Reactivity: The high reactivity of 2-chloroacetyl chloride can be tempered by controlling the addition rate and temperature.[2]

    • Solution: Add the 2-chloroacetyl chloride dropwise to the reaction mixture, preferably at a low temperature (e.g., 0 °C or in an ice-salt bath) to manage the exotherm.[2]

  • Chemoselectivity: In substrates containing both amine and hydroxyl groups (e.g., amino alcohols), O-acylation can compete with the desired N-acylation.

    • Solution: Performing the reaction in a phosphate buffer system has been shown to be highly chemoselective for N-acylation over O-acylation.[3][4][5] This eco-friendly method often provides high yields in short reaction times.[3][4][5][6]

Q3: The workup of my reaction is problematic, resulting in a sticky or oily product instead of a crystalline solid. What are the best practices for product isolation?

Product isolation can be challenging due to the nature of the product or the presence of impurities.

  • Effective Quenching: After the reaction is complete, it should be carefully quenched.

    • Solution: Pouring the reaction mixture into cold water can help precipitate the product and dissolve inorganic byproducts.[2]

  • Purification Strategies: If a solid precipitates, it can be collected by filtration and washed with cold water.[6] If the product remains in the organic phase, an extractive workup followed by column chromatography may be necessary.[1]

  • Avoiding Polymeric Side Products: High reaction temperatures and prolonged reaction times can sometimes lead to the formation of polymeric materials.

    • Solution: Maintain controlled temperatures throughout the reaction and monitor its progress to avoid unnecessarily long reaction times.[1]

Data Presentation: Reaction Condition Optimization

The choice of solvent and base can significantly impact the yield of the N-acylation reaction. The following table summarizes the yields of N-phenyl-2-chloroacetamide under various conditions.

EntryAmineBaseSolventTime (h)Yield (%)Reference
1AnilineDBUTHF395[2]
2Aniline-Phosphate Buffer0.2592
34-Methylaniline-Phosphate Buffer0.2594
44-Methoxyaniline-Phosphate Buffer0.2595
54-Chloroaniline-Phosphate Buffer0.3390

Experimental Protocols

Below are detailed methodologies for key N-acylation experiments.

Protocol 1: N-acylation of Anilines using DBU in THF [2]

  • Dissolve the substituted aniline (6 mmol) in anhydrous THF (5 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol) to the solution.

  • Cool the reaction mixture in an ice-salt bath and stir for 15 minutes.

  • Add 2-chloroacetyl chloride (6.1 mmol) dropwise using a dropping funnel, ensuring the temperature does not exceed 5°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 3-6 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry. Recrystallize from ethanol if necessary.

Protocol 2: Chemoselective N-acylation in Phosphate Buffer [3][6]

  • Dissolve the amine or amino alcohol (1 mmol) in a 0.1 M phosphate buffer (10 mL, pH 7.4) in a round-bottom flask with a magnetic stirrer.

  • Stir the solution at room temperature.

  • Add 2-chloroacetyl chloride (1.1 mmol) dropwise to the stirring solution.

  • Continue to stir the reaction mixture at room temperature for approximately 20 minutes.

  • If the product precipitates, collect it by filtration and wash with cold water.

  • If the product is soluble, perform an extraction with an organic solvent such as ethyl acetate.

Visualization of Workflows and Logic

General Workflow for N-Acylation with 2-Chloroacetyl Chloride

G General N-Acylation Workflow A 1. Dissolve Amine in Anhydrous Solvent B 2. Add Base (e.g., DBU) A->B C 3. Cool Reaction Mixture (0°C) B->C D 4. Add 2-Chloroacetyl Chloride Dropwise C->D E 5. Stir at Room Temperature D->E F 6. Monitor by TLC E->F G 7. Workup: Quench with Water F->G H 8. Isolate Product: Filtration/Extraction G->H I 9. Purify: Recrystallization/Chromatography H->I

Caption: A step-by-step workflow for a typical N-acylation reaction.

Troubleshooting Logic for Low Reaction Conversion

G Troubleshooting Low Conversion Problem Low Conversion of Starting Amine Cause1 Insufficient Base? Problem->Cause1 Cause2 Moisture Present? Problem->Cause2 Cause3 Low Temperature? Problem->Cause3 Cause4 Poor Solubility? Problem->Cause4 Solution1 Add Stoichiometric or Excess Base Cause1->Solution1 Solution2 Use Anhydrous Solvents & Glassware Cause2->Solution2 Solution3 Warm to Room Temp After Addition Cause3->Solution3 Solution4 Change Solvent Cause4->Solution4

Caption: A decision tree for troubleshooting low conversion in N-acylation.

References

Technical Support Center: Synthesis of Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The most common method is the N-acylation of ethyl piperidine-4-carboxylate (also known as ethyl isonipecotate) with chloroacetyl chloride.[1] This reaction is typically carried out in an inert solvent, such as dichloromethane (DCM), at a reduced temperature (e.g., 0°C) to control the reaction rate and minimize side reactions.

Q2: What are the main byproducts I should be aware of during this synthesis?

A2: The primary byproducts include:

  • Hydrogen Chloride (HCl): Generated from the reaction of the amine with chloroacetyl chloride.[2][3]

  • Chloroacetic Acid: Formed if the highly reactive chloroacetyl chloride comes into contact with water.[4]

  • Unreacted Starting Materials: Residual ethyl piperidine-4-carboxylate and chloroacetyl chloride may remain after the reaction is complete.

  • Dimeric Byproducts: Although less common under controlled conditions, self-condensation or reaction of the product with the starting amine can lead to dimer formation, which has been noted as a cause of low yields in similar reactions.[5]

Q3: Why is it crucial to maintain anhydrous (dry) conditions during the reaction?

A3: Chloroacetyl chloride reacts rapidly with water in a process called hydrolysis to form chloroacetic acid and hydrochloric acid.[4] This side reaction consumes the chloroacetyl chloride, reducing the yield of the desired product and introducing an impurity that can complicate the purification process.

Q4: What is the purpose of the aqueous work-up (washing with water and brine)?

A4: The aqueous work-up is a critical purification step. Washing with water helps to remove water-soluble byproducts and unreacted starting materials. A subsequent wash with a saturated brine solution (concentrated NaCl) helps to remove the bulk of the water from the organic layer before the final drying step with an agent like sodium sulfate.[1]

Troubleshooting Guide

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield of the desired product. What are the potential causes?

  • Answer:

    • Presence of Moisture: The most likely culprit is the presence of water in your reactants or solvent, which leads to the hydrolysis of chloroacetyl chloride.[4] Ensure that your solvent is anhydrous and that all glassware is thoroughly dried before use.

    • Incorrect Stoichiometry: Ensure the molar ratios of your reactants are correct. While one protocol suggests a 1:0.5 ratio of amine to acyl chloride, a 1:1 or a slight excess of chloroacetyl chloride is more conventional for driving the reaction to completion.[1]

    • Degraded Reagents: Chloroacetyl chloride is highly reactive and can degrade over time, especially if not stored properly.[6] Use fresh or properly stored reagents. Ethyl piperidine-4-carboxylate can also degrade, though it is generally more stable.

    • Inadequate Temperature Control: The reaction is exothermic. If the temperature rises significantly above the recommended 0°C, it can promote side reactions and potentially lead to the degradation of the product or reactants.

Issue 2: Impure Product After Initial Work-up

  • Question: My crude product shows significant impurities on analysis (TLC, NMR). How can I improve its purity?

  • Answer:

    • Incomplete Reaction: If you observe a significant amount of unreacted ethyl piperidine-4-carboxylate, the reaction may not have gone to completion. Consider extending the reaction time or using a slight excess of chloroacetyl chloride.

    • Hydrolysis of Acyl Chloride: The presence of chloroacetic acid as an impurity indicates that your reaction conditions were not sufficiently anhydrous.[4] This acidic byproduct can often be removed with a mild base wash (e.g., saturated sodium bicarbonate solution) during the aqueous work-up, followed by a water wash.

    • Insufficient Washing: Ensure the aqueous work-up is thorough to remove all water-soluble impurities. Multiple extractions with the organic solvent will ensure maximum recovery of the product.

    • Further Purification: For high-purity requirements, column chromatography on silica gel is an effective method for separating the target compound from closely related impurities.[5][7]

Issue 3: Pressure Buildup in the Reaction Vessel

  • Question: I noticed a pressure increase in my reaction flask after adding the chloroacetyl chloride. Is this normal and what should I do?

  • Answer: Yes, this is expected. The reaction between ethyl piperidine-4-carboxylate and chloroacetyl chloride generates hydrogen chloride (HCl) gas as a byproduct.[2] This gas evolution will cause a pressure increase in a closed system. It is essential to perform the reaction in a well-ventilated fume hood and ensure the reaction vessel is equipped with a drying tube or a system that allows for the safe venting of this corrosive gas.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for the N-acylation of secondary amines.[1]

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl piperidine-4-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Addition of Reagent: Slowly add a solution of chloroacetyl chloride (1.0-1.1 eq.) in anhydrous DCM to the stirred solution via the dropping funnel over 30-60 minutes. Maintain the temperature at 0°C throughout the addition.

  • Reaction: Allow the reaction mixture to stir at 0°C for 1-2 hours after the addition is complete. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching and Work-up:

    • Once the reaction is complete, slowly add cold water to quench any unreacted chloroacetyl chloride.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with water (2x), saturated aqueous sodium bicarbonate solution (2x), and finally with saturated brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.

Data Presentation

Table 1: Properties of Key Reactants

CompoundFormulaMolar Mass ( g/mol )AppearanceBoiling Point (°C)
Ethyl piperidine-4-carboxylateC₈H₁₅NO₂157.21Clear colorless to slightly brown liquid203–205
Chloroacetyl chlorideC₂H₂Cl₂O112.94Colorless to light yellow liquid106

Table 2: Typical Reaction Parameters

ParameterValueRationale
Solvent Dichloromethane (DCM), AnhydrousInert, good solubility for reactants, easily removed.
Temperature 0°CControls exothermic reaction, minimizes side reactions.
Reaction Time 1-2 hoursTypically sufficient for completion; monitor by TLC.
Work-up Aqueous wash (H₂O, NaHCO₃, Brine)Removes HCl, chloroacetic acid, and other water-soluble impurities.
Drying Agent Anhydrous Sodium Sulfate (Na₂SO₄)Removes residual water from the organic phase.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_products Products cluster_byproducts Potential Byproducts A Ethyl Piperidine-4-carboxylate C This compound A->C N-Acylation D Hydrogen Chloride (HCl) B Chloroacetyl Chloride B->C B->D X B->X E Chloroacetic Acid X->E Hydrolysis (if H₂O is present)

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting_Workflow start Low Product Yield? check_moisture Were anhydrous conditions maintained? start->check_moisture Yes check_reagents Are reagents fresh and stoichiometry correct? check_moisture->check_reagents Yes sol_dry Action: Use anhydrous solvent and flame-dried glassware. check_moisture->sol_dry No check_temp Was temperature controlled at 0°C? check_reagents->check_temp Yes sol_reagents Action: Use fresh reagents and verify calculations. check_reagents->sol_reagents No sol_temp Action: Ensure proper cooling throughout the reaction. check_temp->sol_temp No end_node Yield should improve. check_temp->end_node Yes sol_dry->end_node sol_reagents->end_node sol_temp->end_node

Caption: Troubleshooting workflow for low product yield.

Purification_Workflow proc_node proc_node start Crude Reaction Mixture quench 1. Quench with cold H₂O start->quench extract 2. Transfer to Separatory Funnel quench->extract wash_h2o 3. Wash with H₂O extract->wash_h2o wash_bicarb 4. Wash with sat. NaHCO₃ (removes acidic impurities) wash_h2o->wash_bicarb wash_brine 5. Wash with Brine (removes bulk H₂O) wash_bicarb->wash_brine dry 6. Dry Organic Layer (e.g., Na₂SO₄) wash_brine->dry filter_evap 7. Filter and Evaporate Solvent dry->filter_evap end Purified Product filter_evap->end

Caption: Step-by-step workflow for the purification process.

References

Technical Support Center: Synthesis of Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the synthesis and increase the yield of Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for synthesizing this compound?

The synthesis is a nucleophilic acyl substitution, specifically an N-acylation. It involves the reaction of Ethyl piperidine-4-carboxylate with 2-chloroacetyl chloride. This reaction typically falls under Schotten-Baumann conditions, which utilize a base to neutralize the hydrochloric acid (HCl) byproduct formed during the reaction, driving the equilibrium towards the product.[1][2][3]

The general reaction scheme is as follows:

  • Reactants: Ethyl piperidine-4-carboxylate (a secondary amine) and 2-chloroacetyl chloride (an acyl chloride).

  • Product: this compound (an amide).

  • Byproduct: Hydrochloric acid (HCl).

Q2: My reaction yield is low. What are the most common causes and how can I address them?

Low yield is a frequent issue that can be traced back to several factors. The most common culprits are reagent quality, reaction conditions, and competing side reactions.

Common Causes for Low Yield:

  • Hydrolysis of 2-chloroacetyl chloride: Acyl chlorides are highly reactive and readily hydrolyze upon contact with moisture. This reduces the amount of acylating agent available for the reaction.

  • Protonation of the Amine: The HCl byproduct can protonate the starting amine, rendering it non-nucleophilic and unable to react.[2]

  • Improper Temperature Control: The reaction is often exothermic. Running the reaction at a temperature that is too high can promote side reactions, while a temperature that is too low may result in an incomplete reaction.

  • Inefficient Mixing: In biphasic systems (e.g., DCM/water), inefficient stirring can lead to poor mass transfer between the organic and aqueous layers, slowing down the reaction.

  • Suboptimal Stoichiometry: An incorrect ratio of reactants can lead to unreacted starting material.

A logical approach to troubleshooting these issues is outlined in the diagram below.

TroubleshootingYield Start Problem: Low Yield Cause1 Cause: Moisture Contamination Start->Cause1 Cause2 Cause: Inefficient HCl Quenching Start->Cause2 Cause3 Cause: Suboptimal Temperature Start->Cause3 Cause4 Cause: Poor Reagent Quality Start->Cause4 Solution1 Solution: - Use anhydrous solvents. - Dry glassware thoroughly. - Run under inert atmosphere (N2/Ar). Cause1->Solution1 Solution2 Solution: - Ensure adequate base (1.1-1.5 eq.). - Use a non-nucleophilic base (e.g., Et3N, DIPEA). - Add acyl chloride slowly to amine/base mixture. Cause2->Solution2 Solution3 Solution: - Cool reaction to 0°C before adding acyl chloride. - Allow to warm slowly to room temperature. Cause3->Solution3 Solution4 Solution: - Use freshly distilled or high-purity reagents. - Check for decomposition of chloroacetyl chloride. Cause4->Solution4

Caption: Troubleshooting logic for low product yield.
Q3: How do reaction parameters like solvent, base, and temperature affect the yield?

Optimizing reaction parameters is critical for maximizing yield. The choice of base, solvent, and temperature are interconnected and must be considered together.

ParameterOptionsEffect on Yield & PurityRecommendations & Rationale
Base Inorganic: NaOH, K₂CO₃, NaHCO₃ Organic: Triethylamine (Et₃N), Pyridine, DIPEAA strong base (NaOH) can promote hydrolysis of the ester group or the acyl chloride. Organic bases are often preferred in anhydrous conditions to act solely as HCl scavengers.[4][5]Use a slight excess (1.1-1.5 equivalents) of a non-nucleophilic tertiary amine like Triethylamine or DIPEA in an anhydrous organic solvent. This efficiently neutralizes HCl without competing with the main reaction.[4][6]
Solvent Aprotic: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN) Biphasic: DCM/Water, Ether/WaterAnhydrous aprotic solvents like DCM are common and minimize hydrolysis of the acyl chloride.[7] Biphasic systems are classic for Schotten-Baumann reactions, where the base is in the aqueous phase and reactants are in the organic phase.[1][8]Dichloromethane (DCM) is an excellent initial choice due to its inertness and ability to dissolve both reactants. For biphasic conditions, vigorous stirring is essential.
Temperature -10°C to Room Temperature (20-25°C)The reaction is exothermic. Initial cooling (0°C) is crucial during the addition of 2-chloroacetyl chloride to prevent side reactions and decomposition.[7] Allowing the reaction to slowly warm to room temperature often ensures completion.Start the reaction at 0°C by adding the acyl chloride dropwise.[7] Monitor by TLC; if the reaction is sluggish, allow it to warm to room temperature and stir for several hours.
Reagent Stoichiometry 1.0 to 1.2 equivalents of 2-chloroacetyl chlorideUsing a slight excess of the acylating agent can help drive the reaction to completion. However, a large excess complicates purification.Start with a small excess (1.05-1.1 equivalents) of 2-chloroacetyl chloride relative to the amine.

Experimental Protocols & Workflow

Recommended General Protocol

This protocol is a starting point for optimization. Reagent quantities should be calculated based on the desired scale.

Materials:

  • Ethyl piperidine-4-carboxylate

  • 2-chloroacetyl chloride (freshly distilled or from a new bottle)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (distilled)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve Ethyl piperidine-4-carboxylate (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Addition: Add 2-chloroacetyl chloride (1.05 eq.), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 15-30 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.[7]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.

  • Workup:

    • Quench the reaction by adding water or dilute HCl to neutralize excess triethylamine.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (2x), and finally with brine (1x).[7] The bicarb wash removes any remaining acidic impurities.

  • Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.

Workflow prep 1. Reagent Preparation (Amine, Base, Anhydrous DCM) cool 2. Cool Mixture to 0°C prep->cool add 3. Dropwise Addition of Acyl Chloride cool->add react 4. Reaction (Stir at 0°C -> RT) add->react monitor 5. Monitor by TLC react->monitor monitor->react Incomplete workup 6. Aqueous Workup (Wash with H₂O, NaHCO₃, Brine) monitor->workup Reaction Complete dry 7. Dry and Concentrate (Dry with Na₂SO₄, Rotovap) workup->dry purify 8. Purification (Column Chromatography) dry->purify final Final Product purify->final

Caption: General experimental workflow for synthesis.

Troubleshooting Guide

Q4: I see multiple spots on my TLC plate after the reaction. What are the likely side products?
  • Unreacted Starting Amine: If the reaction is incomplete, you will see the starting material. This can be confirmed by running a co-spot on the TLC plate.

  • Diacylated Product: While less common for this specific reaction, over-acylation is a theoretical possibility if reaction conditions are harsh.

  • Hydrolysis Product: Chloroacetic acid may be present if the acyl chloride was hydrolyzed by moisture. This is typically removed during the basic wash in the workup.

  • Dimerization: In some related syntheses, dimerization of the piperidine starting material can occur, though this is less likely under these acylation conditions compared to alkylation reactions.[9]

Q5: The final product is an oil and difficult to purify. What can I do?
  • Improve Workup: Ensure the aqueous washes are thorough to remove water-soluble impurities like triethylamine hydrochloride and chloroacetic acid.

  • Column Chromatography: If the product is an oil, flash column chromatography is the most effective purification method. Use a solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol) that gives good separation on a TLC plate (Rf of product ~0.3-0.4).

  • Salt Formation: For highly polar amines that are difficult to purify, consider forming a hydrochloride salt by treating a solution of the purified amine with HCl in ether or dioxane. The salt may be a crystalline solid that can be isolated by filtration.[10]

References

Alternative solvents to dichloromethane for Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with information on alternative solvents to dichloromethane (DCM) for the synthesis of Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate, including frequently asked questions and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: Why should our lab consider replacing dichloromethane (DCM) as a solvent for this synthesis?

A1: While effective, dichloromethane (DCM) is facing increasing scrutiny due to significant health and environmental concerns.[1][2][3] Regulatory bodies like the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) have classified solvents like DCM, N,N-dimethylformamide (DMF), and N-methylpyrrolidone (NMP) as Substances of Very High Concern (SVHC).[2] Shifting to greener, safer alternatives can improve workplace safety, reduce environmental impact, and align with the principles of sustainable chemistry.[1][4]

Q2: What are the most promising alternative solvents for the N-acylation of ethyl piperidine-4-carboxylate?

A2: Several greener solvents have proven effective for amide bond formation and are suitable alternatives to DCM. Based on literature for similar acylation reactions, the following are recommended:

  • 2-Methyltetrahydrofuran (2-MeTHF): A bio-based solvent derived from sources like furfural, it is a leading green alternative to DCM and THF.[2][3]

  • Tetrahydrofuran (THF): A common ethereal solvent that has been successfully used for the N-acylation of proline, a similar cyclic secondary amine, at elevated temperatures to achieve rapid reaction times.[5]

  • Ethyl Acetate (EtOAc): A less toxic and more environmentally benign option that can be effective, sometimes in conjunction with specific coupling reagents.[2]

  • Cyclopentyl Methyl Ether (CPME): A greener solvent known for its high boiling point and stability, which has shown excellent results in amide synthesis.[2][4]

  • Solvent-Free (Neat) Conditions: In some acylation reactions, it is possible to proceed without any solvent, which represents the greenest approach by eliminating solvent waste entirely.[6][7][8]

Q3: What are the general reaction conditions when using an alternative solvent like 2-MeTHF or THF?

A3: The core reaction remains the acylation of the secondary amine with chloroacetyl chloride. While the standard DCM protocol is conducted at 0°C for one hour, conditions may need slight modification.[9] For instance, a protocol using THF for a similar N-acylation found that refluxing for 2 hours gave a high yield.[5] It is recommended to start with conditions similar to the DCM protocol (0°C to room temperature) and monitor the reaction by TLC. If the reaction is sluggish, gentle heating may be required.

Alternative Solvent Comparison

The following table summarizes the properties and typical conditions for DCM and potential greener alternatives.

SolventTypical TemperatureTypical TimeKey Considerations
Dichloromethane (DCM) 0 °C to Room Temp1-2 hoursEffective but has health and environmental concerns.[1][2]
2-Methyltetrahydrofuran (2-MeTHF) 0 °C to Reflux2-6 hoursBio-based, excellent green alternative to DCM.[3] May require longer reaction times or heating.
Tetrahydrofuran (THF) 0 °C to Reflux2-4 hoursGood alternative, but may require heating to achieve high conversion.[5]
Ethyl Acetate (EtOAc) Room Temp to Reflux4-12 hoursGreener option, generally requires longer reaction times.
Solvent-Free (Neat) Varies (often elevated)1-5 hoursEliminates solvent waste; may require a catalyst and higher temperatures.[6][8]

Experimental Protocols

General Procedure for N-Acylation using an Alternative Solvent (e.g., 2-MeTHF, THF)

This protocol is adapted from established acylation procedures.[5][9]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve Ethyl piperidine-4-carboxylate (1.0 eq.) and a non-nucleophilic base like triethylamine (1.2 eq.) in anhydrous 2-MeTHF or THF.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: Add chloroacetyl chloride (1.1 eq.) dropwise to the stirred solution, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the reaction mixture at 0°C and allow it to slowly warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is incomplete after 2-3 hours, consider gentle heating (e.g., 40-50°C) until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the mixture back to room temperature (if heated) and quench by slowly adding water.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the reaction solvent or ethyl acetate (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃) solution, and finally, saturated brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, this compound.

  • Purification: If necessary, purify the crude product by flash column chromatography.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Alternative solvents may lead to slower reaction kinetics compared to DCM. 2. Moisture: Chloroacetyl chloride is highly sensitive to moisture. 3. Base Incompatibility: The chosen base may not be strong enough or may be sterically hindered.1. Monitor the reaction by TLC. If starting material remains, extend the reaction time or gently heat the mixture (e.g., to 40°C or reflux).[5] 2. Ensure all glassware is oven-dried and the solvent is anhydrous. Perform the reaction under an inert atmosphere. 3. Ensure a suitable non-nucleophilic base like triethylamine or diisopropylethylamine is used in slight excess (1.2-1.5 eq.).
Formation of Multiple Side Products 1. High Temperature: The reaction can be exothermic. Uncontrolled temperature may lead to side reactions. 2. Dimerization: Reaction of the product with the starting amine.1. Add the chloroacetyl chloride slowly and dropwise at 0°C to maintain temperature control. 2. Ensure the chloroacetyl chloride is added to the amine solution, not the other way around, to maintain an excess of the amine initially.
Difficult Product Isolation / Emulsion during Work-up 1. Solvent Choice: The polarity of the alternative solvent might affect extraction efficiency. 2. Emulsion Formation: Common during aqueous washes, especially with ethereal solvents like 2-MeTHF.1. If using a water-miscible solvent like THF, remove most of it under reduced pressure before work-up and dilute the residue with a water-immiscible solvent like ethyl acetate. 2. To break emulsions, add a small amount of saturated brine to the separatory funnel and swirl gently.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound using an alternative solvent.

G start_node Start dissolve Dissolve Amine & Base in Alternative Solvent start_node->dissolve process_node process_node decision_node decision_node end_node Final Product cool Cool to 0°C dissolve->cool add_reagent Add Chloroacetyl Chloride Dropwise cool->add_reagent stir Stir at 0°C to RT add_reagent->stir monitor Monitor by TLC stir->monitor heat Gentle Heating (Optional) monitor->heat Incomplete quench Quench Reaction (e.g., with Water) monitor->quench Complete heat->monitor extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry (e.g., Na₂SO₄) wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate concentrate->end_node

Caption: General experimental workflow for the N-acylation reaction.

References

Preventing dimerization during the synthesis of piperidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of piperidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during their experiments, with a specific focus on preventing dimerization.

Troubleshooting Guide: Dimerization Issues

This guide provides solutions to specific problems you may encounter during the synthesis of piperidine derivatives, particularly the unwanted formation of dimers.

Problem IDObservationPotential Cause(s)Suggested Solution(s)
DIM-01 High percentage of dimer observed by LC-MS or NMR in an amide coupling reaction.1. High concentration of the piperidine amine. 2. Rapid addition of the piperidine amine. 3. Inefficient activation of the carboxylic acid.1. Decrease the overall reaction concentration to 0.05-0.1 M. 2. Add a solution of the piperidine amine dropwise over an extended period (e.g., 30-60 minutes) using a syringe pump.[1] 3. Ensure the carboxylic acid is pre-activated with the coupling agent for 15-30 minutes before adding the amine.[1] Consider switching to a more efficient coupling agent like HATU.[1]
DIM-02 Formation of quaternary ammonium salts and other over-alkylation byproducts during N-alkylation.1. Use of a highly reactive alkylating agent. 2. Excess of the alkylating agent. 3. Lack of a base to neutralize acid byproduct.1. Use a less reactive alkylating agent if possible. 2. Use a stoichiometric amount or a slight excess (1.1 equivalents) of the alkylating agent and add it slowly to the reaction mixture.[2] 3. Add a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) to the reaction.[2][3]
DIM-03 Dimer formation during reductive amination.1. Reaction of the intermediate imine/enamine with another molecule of the starting amine. 2. Suboptimal ratio of reactants.1. Maintain a low concentration of the amine. 2. Use an excess of the aldehyde or ketone to ensure the amine is consumed in the desired reaction.[4] 3. A stepwise procedure, where the imine is formed first, followed by reduction, can sometimes minimize side reactions.[5]
DIM-04 Dimerization involving a bifunctional piperidine (e.g., containing both a primary and a secondary amine).Uncontrolled reaction at both amine sites.Employ a protecting group strategy. For instance, protect the more reactive primary amine with a Boc group before proceeding with the reaction at the secondary amine. The protecting group can be removed in a subsequent step.[6]

Troubleshooting Workflow for Dimerization

The following flowchart illustrates a general workflow for identifying and resolving dimerization issues during the synthesis of piperidine derivatives.

Dimerization_Troubleshooting start Dimerization Observed check_reaction_type Identify Reaction Type start->check_reaction_type amide_coupling Amide Coupling check_reaction_type->amide_coupling Amide n_alkylation N-Alkylation check_reaction_type->n_alkylation N-Alkylation reductive_amination Reductive Amination check_reaction_type->reductive_amination Reductive Amination other_reaction Other check_reaction_type->other_reaction Other check_concentration High Reactant Concentration? amide_coupling->check_concentration check_alkylating_agent Reactive Alkylating Agent? n_alkylation->check_alkylating_agent check_amine_conc High Amine Concentration? reductive_amination->check_amine_conc protecting_group Consider Protecting Group Strategy other_reaction->protecting_group slow_addition Slow Amine Addition? check_concentration->slow_addition No solution_amide Decrease Concentration (0.05-0.1 M) check_concentration->solution_amide Yes coupling_agent Efficient Coupling Agent? slow_addition->coupling_agent Yes solution_addition Add Amine Dropwise (Syringe Pump) slow_addition->solution_addition No solution_coupling Use HATU or other Efficient Agent coupling_agent->solution_coupling No end Problem Resolved coupling_agent->end Yes solution_amide->end solution_addition->end solution_coupling->end check_stoichiometry Excess Alkylating Agent? check_alkylating_agent->check_stoichiometry No solution_agent Use Less Reactive Agent check_alkylating_agent->solution_agent Yes solution_stoichiometry Use Stoichiometric Amount (1.1 eq) check_stoichiometry->solution_stoichiometry Yes check_stoichiometry->end No solution_agent->end solution_stoichiometry->end solution_reductive_conc Maintain Low Amine Concentration check_amine_conc->solution_reductive_conc Yes check_amine_conc->end No solution_reductive_conc->end protecting_group->end Amide_Coupling_Dimerization cluster_reactants Reactants cluster_products Products RCOOH R-COOH (Carboxylic Acid) ActivatedAcid Activated R-COOH* RCOOH->ActivatedAcid Coupling Agent (e.g., HATU) PiperidineNH Piperidine-NH₂ DesiredProduct Desired Amide Product PiperidineNH->DesiredProduct Dimer Dimer Byproduct PiperidineNH->Dimer ActivatedAcid->DesiredProduct + Piperidine-NH₂ (Desired Pathway) ActivatedAcid->Dimer + Piperidine-NH₂ (Dimerization Pathway)

References

Troubleshooting low yield in N-chloroacetylation of piperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the N-chloroacetylation of piperidines. The following information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guides & FAQs

Question 1: My N-chloroacetylation of a piperidine derivative is resulting in a low yield. What are the most common causes?

Low yields in the N-chloroacetylation of piperidines can stem from several factors, ranging from suboptimal reaction conditions to undesired side reactions. The most common culprits include:

  • Inadequate HCl Scavenging: The reaction of chloroacetyl chloride with a piperidine generates one equivalent of hydrochloric acid (HCl). If not effectively neutralized, this HCl will protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction. This can theoretically limit the maximum yield to 50%.

  • Suboptimal Reaction Conditions: Factors such as solvent, temperature, and reaction time can significantly impact the reaction rate and overall yield.

  • Side Reactions: Depending on the substrate, side reactions such as O-acetylation (if hydroxyl groups are present) can compete with the desired N-acetylation, consuming starting material and reducing the yield of the target product.

  • Moisture in the Reaction: Chloroacetyl chloride is highly reactive and readily hydrolyzes in the presence of water. This will consume the reagent and contribute to lower yields.

  • Product Loss During Workup: The desired N-chloroacetylated piperidine may be lost during extraction and purification steps if the protocol is not optimized.

Question 2: How can I improve my yield by optimizing the reaction conditions?

Optimizing your reaction conditions is a critical step in troubleshooting low yields. Here are key parameters to consider:

  • Choice of Base/HCl Scavenger: The selection of a suitable base to neutralize the in-situ generated HCl is crucial. Both organic and inorganic bases can be employed.

    • Organic Bases: Triethylamine (TEA) and pyridine are commonly used in organic solvents like dichloromethane (DCM).[1][2] Using a slight excess (e.g., 1.1 equivalents) of the base is a good starting point.

    • Inorganic Bases: Potassium carbonate (K₂CO₃) in a solvent like acetonitrile can also be effective.[3][4]

    • Alternative HCl Scavengers: For neutral reaction conditions, propylene oxide can be an effective HCl scavenger.[3][4]

  • Solvent Selection: The choice of solvent can influence reaction rates and selectivity.

    • Aprotic Organic Solvents: Dichloromethane (DCM) and acetonitrile are standard choices for this reaction.[1][3][4]

    • Aqueous Conditions: A highly efficient and eco-friendly alternative is the use of a phosphate buffer (e.g., 0.1 M, pH 7.4).[5][6][7] This method often leads to high yields in a short amount of time (e.g., within 20 minutes) and can simplify product isolation.[4][5][6][7]

  • Reaction Temperature: The reaction is typically performed at a low temperature (e.g., 0 °C) initially to control the exothermic reaction between the amine and the highly reactive chloroacetyl chloride, and then allowed to warm to room temperature.[1][2]

  • Reagent Addition: Slow, dropwise addition of chloroacetyl chloride to a solution of the piperidine and base is recommended to maintain control over the reaction.[1][2]

Question 3: I am working with a piperidine that also contains a hydroxyl group and I'm observing O-acetylation. How can I improve the chemoselectivity for N-acetylation?

Achieving high chemoselectivity for N-acetylation over O-acetylation is a common challenge when working with amino alcohols. Here are strategies to favor the desired reaction:

  • Utilize an Aqueous Phosphate Buffer System: Performing the reaction in a phosphate buffer has been shown to be highly chemoselective for N-chloroacetylation in the presence of hydroxyl groups.[3][4][6][7] The reactivity of alcohols is significantly suppressed in this medium.[3]

  • Control of Reaction Conditions: In organic solvents, running the reaction under basic conditions generally favors N-acylation, while acidic conditions can promote O-acylation.[3][4]

  • Protecting Groups: While less ideal due to the extra steps involved, protection of the hydroxyl group prior to N-chloroacetylation is a viable strategy to prevent O-acetylation.

Question 4: What are the best practices for reaction setup and workup to maximize yield?

Careful experimental technique is paramount for achieving high yields.

  • Ensure Anhydrous Conditions (for organic solvent-based reactions): Thoroughly dry all glassware and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) will prevent moisture from entering the system and hydrolyzing the chloroacetyl chloride.[2]

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting piperidine. This will help determine the optimal reaction time and prevent the formation of degradation byproducts from prolonged reaction times.[2]

  • Proper Aqueous Workup:

    • Quench the reaction mixture, for example with water or a saturated aqueous solution of sodium bicarbonate.

    • Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted piperidine and the organic base.

    • Follow with a wash with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities.

    • A final wash with brine will help to remove residual water from the organic layer.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Chloroacetylation

Piperidine SubstrateReagent (eq.)Base (eq.)SolventTemp.TimeYield (%)Reference
General Secondary AmineAcetyl Chloride (1.05)Pyridine (1.1)DCM0 °C to RTVaries-[1]
Amino AlcoholsChloroacetyl Chloride (1.1)-Phosphate BufferRT20 minHigh[5]
Anilines/AminesChloroacetyl Chloride (1.07)Propylene Oxide (2.1)Phosphate BufferRT~20 min72-95[8][9]
BenzylamineChloroacetyl ChlorideK₂CO₃MeCN->3 h-[3][4]

Experimental Protocols

Protocol 1: N-Chloroacetylation of Piperidine in an Organic Solvent

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the piperidine derivative (1.0 eq.) and anhydrous dichloromethane (DCM).

  • Add triethylamine (1.1 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of chloroacetyl chloride (1.05 eq.) in anhydrous DCM.

  • Add the chloroacetyl chloride solution dropwise to the stirred piperidine solution at 0 °C over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: N-Chloroacetylation of Piperidine in Aqueous Phosphate Buffer

  • Dissolve the piperidine derivative (1.0 eq.) in 0.1 M phosphate buffer (pH 7.4) in a round-bottom flask.

  • Stir the solution at room temperature.

  • Add chloroacetyl chloride (1.1 eq.) dropwise to the stirring solution.

  • Continue to stir the reaction mixture at room temperature for approximately 20 minutes.

  • If the product precipitates, collect it by filtration and wash with cold water.

  • If the product is soluble in the aqueous medium, extract the mixture with an organic solvent such as ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product if necessary.[5]

Mandatory Visualization

Troubleshooting_Workflow start Low Yield in N-Chloroacetylation check_conditions Review Reaction Conditions start->check_conditions check_side_reactions Investigate Side Reactions start->check_side_reactions check_workup Review Workup & Purification start->check_workup check_hcl Is HCl Scavenger Adequate? check_conditions->check_hcl Base check_solvent Is Solvent Optimal? check_conditions->check_solvent Solvent check_temp Is Temperature Controlled? check_conditions->check_temp Temperature check_moisture Anhydrous Conditions Maintained? check_conditions->check_moisture Moisture optimize_base Optimize Base: - Use 1.1 eq. TEA/Pyridine - Consider K2CO3 or Propylene Oxide check_hcl->optimize_base No optimize_solvent Optimize Solvent: - Try Phosphate Buffer (pH 7.4) for high selectivity & yield check_solvent->optimize_solvent No optimize_temp Optimize Temperature: - Add reagent at 0 °C - Warm to RT check_temp->optimize_temp No has_hydroxyl Does Substrate Have -OH Group? check_side_reactions->has_hydroxyl use_buffer Switch to Phosphate Buffer to suppress O-acetylation has_hydroxyl->use_buffer Yes optimize_workup Optimize Workup: - Ensure correct pH for washes - Minimize transfers check_workup->optimize_workup ensure_dry Use Anhydrous Solvents & Inert Atmosphere check_moisture->ensure_dry No

Caption: Troubleshooting workflow for low yield in N-chloroacetylation.

Experimental_Workflow start Start setup Reaction Setup: - Dissolve piperidine & base - Cool to 0 °C (if organic solvent) start->setup addition Slowly add Chloroacetyl Chloride setup->addition reaction Stir at RT Monitor by TLC addition->reaction workup Aqueous Workup: - Quench - Wash (Acid, Base, Brine) reaction->workup isolation Isolate Product: - Dry organic layer - Concentrate workup->isolation purification Purify Product (Chromatography/Recrystallization) isolation->purification end End purification->end

Caption: General experimental workflow for N-chloroacetylation.

References

Removal of unreacted chloroacetyl chloride from reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of unreacted chloroacetyl chloride from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing unreacted chloroacetyl chloride?

A1: The most common methods for removing unreacted chloroacetyl chloride are quenching, distillation, and chromatography. The choice of method depends on the scale of the reaction, the stability of the product, and the boiling points of the components in the reaction mixture.

Q2: How does quenching work to remove chloroacetyl chloride?

A2: Quenching involves adding a reagent to the reaction mixture that rapidly reacts with the excess chloroacetyl chloride, converting it into a more easily removable and less reactive substance. Chloroacetyl chloride reacts violently with water and other protic compounds like alcohols and amines.[1] This process, known as hydrolysis when using water, converts chloroacetyl chloride into chloroacetic acid and hydrochloric acid (HCl).[2]

Q3: What are the safety precautions I should take when working with chloroacetyl chloride?

A3: Chloroacetyl chloride is a toxic, corrosive, and lachrymatory substance.[2] It reacts violently with water.[3] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves. Ensure that you have a quenching agent and spill-neutralizing materials readily available.

Q4: When is distillation a suitable method for removal?

A4: Distillation is a suitable method for removing unreacted chloroacetyl chloride when the desired product is thermally stable and has a significantly different boiling point from chloroacetyl chloride (boiling point: 105-106 °C). It is often used in industrial-scale processes for purification.[4][5] Azeotropic distillation can also be employed to improve separation efficiency.[6]

Q5: Can I use chromatography to remove chloroacetyl chloride?

A5: Yes, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used for the separation and purification of products from unreacted chloroacetyl chloride, particularly on a smaller, laboratory scale.[7][8]

Troubleshooting Guides

Problem: Incomplete Quenching of Chloroacetyl Chloride
Symptom Possible Cause Solution
Persistent pungent odor of acyl chloride after quenching.Insufficient amount of quenching agent.Add more of the quenching agent and stir for an extended period.
Low reactivity of the quenching agent.Use a more reactive quenching agent. For example, a basic aqueous solution (e.g., phosphate buffer at pH 10) is more effective than neutral water.[9]
Product instability under quenching conditions.The pH of the quenching solution is too high or too low for the product.Use a buffered quenching solution to maintain a stable pH.
Reaction monitoring shows the presence of chloroacetyl chloride.Inadequate mixing of the biphasic reaction mixture.Ensure vigorous stirring to maximize the interfacial area between the organic and aqueous layers.
Problem: Emulsion Formation During Extractive Workup
Symptom Possible Cause Solution
A stable layer forms between the organic and aqueous phases that does not separate.Vigorous shaking of the separatory funnel.Gently invert the separatory funnel for mixing instead of vigorous shaking.
High concentration of solutes.Dilute the mixture with more organic solvent and water.
Presence of fine solid particles.Filter the entire mixture through a pad of celite.
Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion.

Data Presentation

Table 1: Comparison of Chloroacetyl Chloride Removal Methods

Method Principle Advantages Disadvantages Typical Scale Efficiency
Quenching Chemical reaction to convert chloroacetyl chloride to a less reactive species.Fast, effective, and can be performed at room temperature or below.Exothermic reaction requires careful temperature control. Byproducts need to be removed in a subsequent workup.Lab-scale to Pilot PlantHigh, especially with basic quenching agents.
Distillation Separation based on differences in boiling points.Can provide high purity product if boiling points are sufficiently different. Suitable for large scale.Requires thermally stable products. Potential for product degradation at high temperatures.IndustrialCan be very high, with removal rates reported up to 78.94% in specific industrial applications.[5]
Azeotropic Distillation Distillation with an entrainer that forms a low-boiling azeotrope with chloroacetyl chloride.Enhances the separation of components with close boiling points.[6]Requires an additional component (the azeotrope-former) that must be removed later.IndustrialCan be highly efficient for specific separations.
Chromatography Separation based on differential partitioning between a stationary and a mobile phase.High resolution and purity can be achieved. Suitable for complex mixtures.Limited by scale and can be expensive in terms of solvents and stationary phase.Lab-scaleVery high, capable of achieving high purity.

Experimental Protocols

Protocol 1: Quenching with a Buffered Solution

This protocol is adapted from a procedure described in Organic Syntheses.[9]

Objective: To safely and effectively quench unreacted chloroacetyl chloride in a reaction mixture.

Materials:

  • Reaction mixture containing unreacted chloroacetyl chloride.

  • Phosphate buffer solution (pH 10).

  • Ice-water bath.

  • Stir plate and stir bar.

  • Appropriate reaction vessel.

Procedure:

  • Cool the reaction vessel containing the reaction mixture in an ice-water bath to 0-5 °C with stirring.

  • Slowly add the phosphate buffer (pH 10) to the reaction mixture. The addition should be dropwise to control the exothermic reaction.

  • Monitor the temperature of the reaction mixture closely and maintain it below 20 °C.

  • After the addition is complete, continue to stir the mixture for at least 10 minutes to ensure the complete quenching of the chloroacetyl chloride.[9]

  • Proceed with the extractive workup to isolate the product.

Protocol 2: Extractive Workup after Quenching

Objective: To separate the desired organic product from the aqueous layer containing the quenching byproducts (chloroacetic acid and salts).

Materials:

  • Quenched reaction mixture.

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane).

  • Separatory funnel.

  • Brine (saturated NaCl solution).

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

Procedure:

  • Transfer the quenched reaction mixture to a separatory funnel.

  • Add the organic extraction solvent to the separatory funnel.

  • Gently invert the funnel multiple times to mix the layers, venting frequently to release any pressure buildup.

  • Allow the layers to separate.

  • Drain the aqueous layer.

  • Wash the organic layer with brine to remove residual water.

  • Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄).

  • Filter or decant the organic layer from the drying agent.

  • The product can then be isolated by removing the solvent, for example, using a rotary evaporator.

Mandatory Visualization

Quenching_Workflow cluster_quenching Quenching Protocol cluster_workup Extractive Workup start Reaction Mixture with Unreacted Chloroacetyl Chloride cool Cool to 0-5 °C in Ice Bath start->cool 1. add_buffer Slowly Add pH 10 Phosphate Buffer cool->add_buffer 2. stir Stir for 10 minutes add_buffer->stir 3. quenched Quenched Mixture stir->quenched 4. transfer Transfer to Separatory Funnel quenched->transfer Proceed to Workup add_solvent Add Organic Solvent transfer->add_solvent 5. extract Extract and Separate Layers add_solvent->extract 6. wash Wash with Brine extract->wash 7. dry Dry Organic Layer wash->dry 8. isolate Isolate Product dry->isolate 9.

Caption: Workflow for Quenching and Extractive Workup.

Decision_Tree start Unreacted Chloroacetyl Chloride in Reaction Mixture q1 Is the product thermally stable? start->q1 q2 Is the boiling point difference between product and chloroacetyl chloride > 50°C? q1->q2 Yes quenching Use Quenching q1->quenching No q3 Is the reaction scale large (industrial)? q2->q3 Yes q2->quenching No distillation Consider Distillation q3->distillation Yes chromatography Consider Chromatography (for small scale) q3->chromatography No

Caption: Decision Tree for Removal Method Selection.

References

Technical Support Center: Synthesis of Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for this synthesis?

A1: The synthesis typically involves the N-acetylation of a secondary amine. Ethyl 4-piperidinecarboxylate is reacted with 2-chloroacetyl chloride in the presence of a suitable solvent, like dichloromethane (DCM), to yield the desired product, this compound.

Q2: What are the primary roles of the key reagents in this synthesis?

A2:

  • Ethyl 4-piperidinecarboxylate: This is the starting material, providing the core piperidine structure.

  • 2-Chloroacetyl Chloride: This is the acylating agent that adds the chloroacetyl group to the nitrogen of the piperidine ring.

  • Dichloromethane (DCM): This is a common solvent for this reaction, as it is relatively inert and dissolves the reactants well.[1]

  • Base (Optional, e.g., Triethylamine): While not mentioned in all protocols, a non-nucleophilic base can be used to scavenge the HCl byproduct generated during the reaction, which can sometimes improve yield and prevent side reactions.

Q3: How can the progress of the reaction be monitored?

A3: Reaction progress can be effectively monitored using techniques like Thin Layer Chromatography (TLC) or Ultra-Performance Liquid Chromatography (UPLC).[2][3] By comparing the spots/peaks of the reaction mixture to the starting material, the consumption of the reactant and the formation of the product can be tracked over time.

Q4: What is a typical yield for this synthesis?

A4: While yields can vary based on scale and purification methods, a yield of around 81% has been reported for a similar N-acylation process.[4] However, factors such as reagent purity and reaction conditions can significantly impact the final outcome. Some related syntheses have reported very low yields (around 38%) due to competing side reactions like dimerization.[2][3]

Troubleshooting Guide

Problem: Low or No Product Yield

  • Possible Cause: Poor quality or wet reagents. Moisture can react with the highly reactive 2-chloroacetyl chloride, quenching it before it can react with the piperidine.

  • Solution: Ensure all reagents and solvents are anhydrous. Use freshly opened or properly stored reagents. Dichloromethane should be dried over a suitable drying agent like Na2SO4 before use.[1]

  • Possible Cause: Incorrect reaction temperature. The reaction is often performed at 0°C to control its exothermicity.[1] Running it at a much higher or lower temperature could lead to side product formation or an exceedingly slow reaction rate.

  • Solution: Maintain the reaction temperature strictly at 0°C using an ice bath throughout the addition of chloroacetyl chloride and for the specified reaction time.[1]

  • Possible Cause: Inefficient stirring. If the reaction mixture is not adequately mixed, localized concentration gradients can form, leading to incomplete reaction or side product formation.

  • Solution: Use a magnetic stirrer and an appropriately sized stir bar to ensure the mixture is homogeneous throughout the reaction.

Problem: Significant Amount of Starting Material Remains

  • Possible Cause: Incorrect stoichiometry. An insufficient amount of the acylating agent will lead to an incomplete reaction.

  • Solution: Double-check the molar calculations for all reagents. While one protocol suggests using a 0.5 equivalent of 2-chloroacetyl chloride[1], this may be a typographical error, as acylation typically requires at least a 1:1 molar ratio. It is common to use a slight excess (1.1-1.2 equivalents) of the acylating agent.

  • Possible Cause: Insufficient reaction time. The reaction may not have proceeded to completion.

  • Solution: Monitor the reaction using TLC or UPLC.[2][3] If starting material is still present after the initially planned time (e.g., 1 hour[1]), consider extending the reaction time and continue monitoring until the starting material is consumed.

Problem: Product is an Oil and Difficult to Purify/Isolate

  • Possible Cause: Residual solvent or impurities. Entrapped solvent or low-molecular-weight impurities can prevent the product from solidifying.

  • Solution: Ensure the product is thoroughly dried under a high vacuum to remove all volatile residues.[1] If the product remains an oil, purification via silica gel column chromatography may be necessary.[2][3] A solvent system like DCM/Ethyl Acetate can be effective.[2][3]

  • Possible Cause: The product is inherently a low-melting solid or an oil at room temperature.

  • Solution: If the product is pure (confirmed by NMR/LCMS) but oily, it can be stored and used as is. Alternatively, attempt crystallization from a different solvent system. Stirring the oily residue with a non-polar solvent like diisopropyl ether or hexane at a low temperature can sometimes induce crystallization.[4][5][6]

Problem: Formation of a White Precipitate During Reaction

  • Possible Cause: Formation of ethyl piperidine-4-carboxylate hydrochloride salt. The reaction generates HCl as a byproduct, which can react with the unreacted starting material (a base) to form a salt that is insoluble in DCM.

  • Solution: This is not necessarily a problem and can be resolved during the work-up. The subsequent aqueous wash will dissolve this salt. Alternatively, adding a non-nucleophilic base like triethylamine to the reaction mixture can prevent its formation.

Quantitative Data Summary

ParameterValueReference
Chemical Name This compound[1][7]
CAS Number 318280-71-6[1][7]
Molecular Formula C10H16ClNO3[1][7]
Molecular Weight 233.69 g/mol [1]
Typical Solvent Dichloromethane (DCM)[1]
Reaction Temperature 0 °C[1]
Reaction Time 1 hour[1]

Detailed Experimental Protocol

1. Reaction Setup:

  • A clean, dry round-bottom flask equipped with a magnetic stir bar is charged with Ethyl 4-piperidinecarboxylate (1.0 eq.).

  • Anhydrous dichloromethane (DCM) is added to dissolve the starting material (e.g., ~640 mL for 1.0 eq. if 1.0 eq. is ~157g).[1]

  • The flask is placed in an ice-water bath and the solution is stirred until the temperature reaches 0°C.

2. Reaction Execution:

  • 2-Chloroacetyl chloride (a slight excess, e.g., 1.1 eq.) is added dropwise to the cooled, stirring solution. Note: One cited protocol uses 0.5 eq., which may be an error.[1] Standard procedure often calls for a slight excess.

  • The reaction mixture is stirred vigorously in the ice bath for 1 hour.[1]

  • The reaction progress is monitored by TLC until the starting material is no longer visible.

3. Work-up Procedure:

  • Once the reaction is complete, the mixture is transferred to a separatory funnel.

  • The organic layer is washed sequentially with water (2 x 70mL for a small scale reaction) and then with a saturated brine solution (1 x 70mL).[1] This removes any water-soluble impurities and residual acids.

  • The separated organic layer is dried over anhydrous sodium sulfate (Na2SO4).[1]

4. Product Isolation and Purification:

  • The drying agent is removed by filtration.

  • The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[1]

  • If the product is not sufficiently pure, it can be further purified by silica gel column chromatography, eluting with a solvent system such as a mixture of dichloromethane and ethyl acetate.[2][3]

Experimental Workflow Diagram

G start_node start_node process_node process_node decision_node decision_node io_node io_node end_node end_node start Start reagents 1. Prepare Reagents - Ethyl 4-piperidinecarboxylate (1 eq.) - Anhydrous DCM - 2-Chloroacetyl chloride (1.1 eq.) start->reagents dissolve 2. Dissolve Reactant Dissolve piperidine in DCM in flask with stir bar. reagents->dissolve cool 3. Cool to 0°C Place flask in ice bath. dissolve->cool add 4. Add Reagent Add chloroacetyl chloride dropwise. cool->add react 5. React for 1h @ 0°C Stir vigorously. add->react monitor 6. Monitor Progress (TLC / UPLC) react->monitor complete Reaction Complete? monitor->complete complete->react No, continue stirring workup 7. Aqueous Work-up - Wash with H₂O - Wash with Brine complete->workup Yes dry 8. Dry Organic Layer Use anhydrous Na₂SO₄. workup->dry evaporate 9. Evaporate Solvent Use rotary evaporator. dry->evaporate analyze 10. Analyze Crude Product (NMR, LCMS) evaporate->analyze pure Product Pure? analyze->pure purify 11. Purify (Column Chromatography) pure->purify No final_product Final Product pure->final_product Yes purify->final_product

Caption: Workflow for the synthesis and work-up of this compound.

References

Validation & Comparative

A Comparative Guide to N-Acylating Agents for Ethyl Piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-acylation of the piperidine nitrogen in ethyl piperidine-4-carboxylate is a critical transformation in synthetic and medicinal chemistry. This functionalization allows for the introduction of diverse acyl groups, profoundly influencing the pharmacological and pharmacokinetic properties of the resulting molecules. The choice of acylating agent is paramount, directly impacting reaction efficiency, yield, purity, and scalability. This guide provides an objective comparison of three common classes of N-acylating agents—acyl chlorides, acid anhydrides, and peptide coupling agents—supported by representative experimental data and detailed protocols.

Comparative Performance Analysis

The selection of an N-acylating agent depends on factors such as the reactivity of the acyl group, the stability of the substrate, desired reaction conditions, and cost. Below is a summary of the performance of three distinct acylation methods for modifying ethyl piperidine-4-carboxylate.

Parameter Method 1: Acyl Chloride Method 2: Acid Anhydride Method 3: Peptide Coupling
Acylating Agent Benzoyl ChlorideAcetic AnhydrideBenzoic Acid
Activating/Coupling Agent None (inherently reactive)None (inherently reactive)EDC / HOBt
Base Triethylamine (TEA)Pyridine or refluxDIPEA
Solvent Dichloromethane (DCM)Acetic Anhydride (neat)Dichloromethane (DCM)
Temperature 0 °C to Room Temp.Reflux (approx. 140 °C)Room Temperature
Typical Reaction Time 1-4 hours2-5 hours12-24 hours
Reported Yield Range > 90%> 95%75-90%
Key Advantages High reactivity, rapid conversion, cost-effective for simple acyl groups.High yields, simple procedure, byproduct (acetic acid) is volatile.Mild conditions, suitable for sensitive/complex substrates, avoids generating HCl.
Key Disadvantages Generates HCl byproduct requiring stoichiometric base, moisture sensitive.Requires high temperatures which may not be suitable for all substrates.Higher cost of reagents, longer reaction times, more complex workup.

Experimental Protocols

Detailed methodologies for the N-acylation of ethyl piperidine-4-carboxylate using each of the compared agents are provided below.

Method 1: N-Benzoylation using Benzoyl Chloride (Schotten-Baumann Conditions)

This protocol utilizes the high reactivity of an acyl chloride to rapidly form the corresponding amide. A base is required to neutralize the hydrochloric acid byproduct.

  • Materials:

    • Ethyl piperidine-4-carboxylate (1.0 eq)

    • Benzoyl chloride (1.1 eq)

    • Triethylamine (TEA) (1.2 eq)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve ethyl piperidine-4-carboxylate (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Cool the mixture to 0 °C using an ice bath.

    • Add benzoyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

    • Monitor reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the product by flash column chromatography on silica gel if necessary.

Method 2: N-Acetylation using Acetic Anhydride

This method employs acetic anhydride, which serves as both the acylating agent and the solvent, under elevated temperatures to drive the reaction to completion.

  • Materials:

    • Ethyl piperidine-4-carboxylate (1.0 eq)

    • Acetic anhydride

  • Procedure:

    • Combine ethyl piperidine-4-carboxylate (1.0 eq) and acetic anhydride (5-10 eq) in a round-bottom flask equipped with a reflux condenser.

    • Heat the mixture to reflux (approximately 140 °C) for 2-3 hours.[1]

    • Monitor reaction progress using TLC.

    • Upon completion, allow the mixture to cool to room temperature.

    • Carefully concentrate the reaction mixture under reduced pressure to remove excess acetic anhydride and the acetic acid byproduct.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

    • Wash with brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the product. Purification is often not required due to the high purity of the crude product.

Method 3: N-Benzoylation using Benzoic Acid and Coupling Agents

This protocol is ideal for forming amide bonds under mild, room-temperature conditions, using a carboxylic acid as the acyl source activated by coupling agents.[2][3]

  • Materials:

    • Ethyl piperidine-4-carboxylate (1.1 eq)

    • Benzoic acid (1.0 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

    • 1-Hydroxybenzotriazole (HOBt) (0.1 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous NaHCO₃ solution

    • Brine

    • Anhydrous MgSO₄

  • Procedure:

    • To a stirred solution of benzoic acid (1.0 eq) in anhydrous DCM, add EDC (1.2 eq), HOBt (0.1 eq), and DIPEA (3.0 eq).

    • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

    • Add ethyl piperidine-4-carboxylate (1.1 eq) to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours.

    • Monitor reaction progress using TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Visualized Workflows and Mechanisms

To further clarify the experimental processes and underlying chemical principles, the following diagrams have been generated.

G cluster_0 Method 1: Acyl Chloride cluster_1 Method 2: Acid Anhydride cluster_2 Method 3: Peptide Coupling A1 Dissolve Amine & Base in DCM A2 Cool to 0 °C A1->A2 A3 Add Acyl Chloride Dropwise A2->A3 A4 Stir at RT (1-4h) A3->A4 A5 Aqueous Workup & Extraction A4->A5 A6 Dry & Concentrate A5->A6 A7 Purify (Chromatography) A6->A7 B1 Combine Amine & Excess Anhydride B2 Reflux (2-5h) B1->B2 B3 Cool to RT B2->B3 B4 Concentrate B3->B4 B5 Aqueous Wash B4->B5 B6 Dry & Concentrate B5->B6 C1 Dissolve Acid, EDC, HOBt, & Base in DCM C2 Pre-activate (15 min) C1->C2 C3 Add Amine C2->C3 C4 Stir at RT (12-24h) C3->C4 C5 Aqueous Workup & Extraction C4->C5 C6 Dry & Concentrate C5->C6 C7 Purify (Chromatography) C6->C7

Caption: Comparative experimental workflows for N-acylation.

G cluster_reactivity Reactivity & Speed cluster_conditions Reaction Conditions cluster_cost Cost & Scalability start Select N-Acylation Strategy high_reactivity High Reactivity Needed? (Robust Substrate) start->high_reactivity mild_conditions Mild Conditions Required? (Sensitive Substrate) start->mild_conditions cost_consideration Cost is a Key Factor? start->cost_consideration acyl_chloride Use Acyl Chloride high_reactivity->acyl_chloride Yes anhydride Use Acid Anhydride high_reactivity->anhydride Yes coupling_agent Use Peptide Coupling Agent (EDC/HOBt, HATU) mild_conditions->coupling_agent Yes low_cost_reagents Acyl Chloride / Anhydride Preferred cost_consideration->low_cost_reagents Yes

Caption: Decision matrix for selecting an N-acylating agent.

References

Biological Activity of Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a notable scarcity of specific data on the biological activities of derivatives of Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate. While the piperidine scaffold is a common feature in a wide array of biologically active compounds, and derivatives of piperidine-4-carboxylate have been explored for various therapeutic applications, specific studies focusing on derivatives of this particular starting material are not readily found in published research.

This guide aims to provide a framework for the evaluation of such compounds, drawing on general methodologies and principles from related studies on other piperidine derivatives. However, without specific experimental data on the target derivatives, a direct comparative analysis is not possible at this time.

General Approaches to Evaluating Biological Activity of Piperidine Derivatives

Research into the biological activities of novel chemical entities, including derivatives of this compound, typically follows a structured workflow. This involves synthesis, characterization, and subsequent screening for various biological effects.

Below is a generalized experimental workflow that would be employed to assess the biological potential of such derivatives.

G cluster_synthesis Synthesis and Characterization cluster_screening Biological Screening cluster_invitro In vitro Assays cluster_analysis Data Analysis and Lead Identification start This compound reaction Reaction with various nucleophiles/reagents start->reaction derivatives Novel Derivatives reaction->derivatives purification Purification and Structural Characterization (NMR, MS, etc.) derivatives->purification in_vitro In vitro Assays purification->in_vitro in_vivo In vivo Studies (if promising in vitro results) in_vitro->in_vivo sar Structure-Activity Relationship (SAR) Studies in_vivo->sar anticancer Anticancer Activity (e.g., MTT assay) antimicrobial Antimicrobial Activity (e.g., MIC determination) enzyme Enzyme Inhibition Assays receptor Receptor Binding Assays lead_id Lead Compound Identification sar->lead_id optimization Lead Optimization lead_id->optimization

Figure 1: A generalized workflow for the synthesis and biological evaluation of novel chemical compounds, applicable to derivatives of this compound.

Potential Areas of Biological Investigation

Based on the activities of other piperidine-containing molecules, derivatives of this compound could be investigated for a range of biological activities. The following sections outline the types of experimental data that would be necessary for a comparative guide.

Anticancer Activity

Many piperidine derivatives have been investigated for their potential as anticancer agents. Evaluation of novel derivatives would involve screening against a panel of cancer cell lines.

Table 1: Hypothetical Comparative Anticancer Activity Data (IC50 in µM)

Derivative CodeSubstitution at Chloroacetyl GroupMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
Ref-Cpd DoxorubicinDataDataData
ECP-D1 e.g., -N(CH₃)₂DataDataData
ECP-D2 e.g., -morpholineDataDataData
ECP-D3 e.g., -piperazineDataDataData

Data would be obtained from experimental studies.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The synthesized derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cells in various concentrations. Control wells receive the solvent alone.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity

The piperidine nucleus is also present in many antimicrobial agents. Novel derivatives could be screened for their efficacy against a range of bacterial and fungal pathogens.

Table 2: Hypothetical Comparative Antimicrobial Activity Data (Minimum Inhibitory Concentration - MIC in µg/mL)

Derivative CodeSubstitution at Chloroacetyl GroupS. aureus (Gram-positive)E. coli (Gram-negative)C. albicans (Fungus)
Ref-Cpd Ciprofloxacin/FluconazoleDataDataData
ECP-D1 e.g., -N(CH₃)₂DataDataData
ECP-D2 e.g., -morpholineDataDataData
ECP-D3 e.g., -piperazineDataDataData

Data would be obtained from experimental studies.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

  • Compound Dilution: Serial dilutions of the synthesized derivatives are prepared in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Potential Signaling Pathway Involvement

Should any of the derivatives show significant biological activity, further studies would be necessary to elucidate their mechanism of action. For instance, if a derivative exhibits potent anticancer activity, its effect on key signaling pathways involved in cancer cell proliferation and survival would be investigated.

G cluster_pathway Hypothetical Anticancer Signaling Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation and Survival mtor->proliferation derivative ECP Derivative derivative->akt Inhibition

Figure 2: A hypothetical signaling pathway that could be investigated if a derivative of this compound shows anticancer activity.

Conclusion

While this compound is a readily available synthetic building block, there is a clear gap in the scientific literature regarding the biological activities of its derivatives. The framework presented in this guide outlines the standard procedures and data presentation formats that would be essential for a thorough and comparative evaluation of such compounds. Future research in this area would be necessary to generate the specific experimental data required for a comprehensive comparison guide. Researchers and drug development professionals are encouraged to explore the synthetic possibilities of this scaffold and conduct systematic biological evaluations to uncover its potential therapeutic applications.

A Comparative Guide to the Structure-Activity Relationship of Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate Analogs in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential structure-activity relationships (SAR) of analogs of Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate. Due to a lack of publicly available direct SAR studies on this specific compound series, this guide draws upon established principles from related piperidine-based compounds to infer potential activity trends. The information presented herein is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics based on the piperidine scaffold.

The piperidine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs.[1] Its conformational flexibility and ability to present substituents in defined spatial orientations make it an attractive starting point for the design of targeted therapies. The title compound, this compound, possesses several key features that can be systematically modified to explore their impact on biological activity: the reactive N-chloroacetyl group, the piperidine core, and the ethyl ester at the 4-position.

Comparative Analysis of Hypothetical Analogs

The following tables present a hypothetical series of analogs of this compound and infer potential trends in their anticancer activity based on SAR studies of related piperidine derivatives. The activity data presented is illustrative and intended to guide future research.

Table 1: Modification of the N-Acyl Group

Compound IDR Group (Modification of the N-chloroacetyl moiety)Predicted Anticancer Activity TrendRationale
Parent -COCH₂ClBaselineThe chloroacetyl group is a reactive electrophile that can potentially alkylate biological nucleophiles, such as cysteine residues in enzymes, which could be a mechanism of action.
Analog 1a -COCH₃ (Acetyl)Likely reduced activityRemoval of the reactive chlorine atom would likely eliminate the alkylating potential, potentially leading to a significant loss of potency if this is the primary mechanism of action.
Analog 1b -COCH₂Br (Bromoacetyl)Potentially increased reactivity and toxicityThe bromoacetyl group is generally more reactive than the chloroacetyl group, which could lead to increased potency but also potentially higher off-target toxicity.
Analog 1c -CO(CH₂)₂Cl (3-chloropropionyl)Activity may varyIncreasing the chain length between the carbonyl and the chlorine may alter the reactivity and steric hindrance, potentially affecting target binding and activity.
Analog 1d -CO-CyclopropylMay exhibit different mechanismReplacement of the haloacetyl group with a non-reactive acyl group would necessitate a different mechanism of action, possibly through non-covalent interactions.

Table 2: Modification of the Ester Group at the 4-Position

Compound IDR' Group (Modification of the Ethyl Ester)Predicted Anticancer Activity TrendRationale
Parent -COOCH₂CH₃ (Ethyl ester)BaselineThe ethyl ester is a common feature in drug molecules and can influence properties like solubility, cell permeability, and metabolic stability.
Analog 2a -COOH (Carboxylic acid)May decrease cell permeabilityThe carboxylic acid is more polar than the ester, which could decrease its ability to cross cell membranes, potentially reducing intracellular activity. However, it may form stronger interactions with certain targets.
Analog 2b -CONH₂ (Amide)May increase hydrogen bonding potentialThe amide group can act as both a hydrogen bond donor and acceptor, potentially leading to different binding interactions with the target compared to the ester.
Analog 2c -CON(CH₃)₂ (Dimethylamide)Increased steric bulk and altered polarityThe dimethylamide group is less polar than the primary amide and introduces more steric bulk, which could influence target binding and solubility.
Analog 2d -COOCH(CH₃)₂ (Isopropyl ester)Increased lipophilicity and steric bulkIncreasing the size of the ester alkyl group can enhance lipophilicity, which may affect cell permeability and plasma protein binding. The increased steric bulk could also impact target affinity.
General Structure-Activity Relationship Observations for Piperidine-Based Anticancer Agents

SAR studies on various classes of piperidine-containing compounds have revealed several general trends:

  • N-Substitution: The substituent on the piperidine nitrogen plays a crucial role in determining the biological activity. In many cases, the nature of the N-acyl or N-alkyl group dictates the potency and selectivity of the compound. For instance, in a series of piperidine-based cocaine analogs, modifications to the N-methyl group significantly impacted their activity at monoamine transporters.[2]

  • Substitution at the 4-Position: The 4-position of the piperidine ring is a common site for modification to modulate pharmacokinetic and pharmacodynamic properties. The choice of ester, amide, or other functional groups can influence cell permeability, target binding, and metabolic stability.

  • Stereochemistry: The stereochemistry of substituents on the piperidine ring can have a profound effect on biological activity, highlighting the importance of a well-defined three-dimensional structure for optimal target interaction.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the synthesis and evaluation of this compound analogs.

General Synthesis of 1-Acylpiperidine-4-Carboxylate Analogs

This protocol describes a general method for the acylation of a piperidine-4-carboxylate ester.

Objective: To synthesize a library of 1-acylpiperidine-4-carboxylate analogs for SAR studies.

Materials:

  • Ethyl piperidine-4-carboxylate

  • Desired acyl chloride (e.g., chloroacetyl chloride, acetyl chloride, etc.)

  • Triethylamine (Et₃N) or other non-nucleophilic base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve ethyl piperidine-4-carboxylate (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes.

  • Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-acylpiperidine-4-carboxylate analog.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized analogs against various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, PC-3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Synthesized piperidine derivatives dissolved in dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multi-channel pipette

  • CO₂ incubator (37 °C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualizations

General Experimental Workflow for SAR Studies

The following diagram illustrates a typical workflow for conducting structure-activity relationship studies.

SAR_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Iteration cluster_conclusion Conclusion start Design Analogs synthesis Synthesize Analogs start->synthesis purification Purify Compounds synthesis->purification characterization Characterize Structures (NMR, MS) purification->characterization primary_screen Primary Biological Assay (e.g., Cytotoxicity) characterization->primary_screen dose_response Dose-Response & IC50 Determination primary_screen->dose_response selectivity Selectivity Assays (Optional) dose_response->selectivity sar_analysis Analyze Structure-Activity Relationship dose_response->sar_analysis selectivity->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization Identify Hits/Leads lead_optimization->start Iterate Design conclusion Identify Candidate for Further Development lead_optimization->conclusion

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

Hypothetical Signaling Pathway Inhibition

Given that many piperidine derivatives exhibit anticancer activity by inhibiting specific signaling pathways, the following diagram illustrates a hypothetical scenario where an analog inhibits a generic kinase signaling cascade, a common mechanism for anticancer drugs.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression Promotes analog Piperidine Analog (Inhibitor) analog->kinase2 Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway by a piperidine analog.

References

A Comparative Analysis of Piperidine and Piperazine Reactivity in N-Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a core heterocyclic scaffold is a pivotal decision in the synthesis of novel chemical entities, profoundly influencing the physicochemical and pharmacological properties of the target molecule. Among the most prevalent saturated heterocycles in drug discovery, piperidine and piperazine are foundational building blocks.[1] While structurally similar, the presence of a second nitrogen atom in the piperazine ring introduces critical differences in basicity, nucleophilicity, and overall reactivity, particularly in fundamental reactions like N-acylation.[1] This guide provides an objective, data-driven comparison of their performance in N-acylation to inform the rational selection of these key synthetic intermediates.

Foundational Physicochemical Properties

The difference in N-acylation reactivity between piperidine and piperazine is fundamentally rooted in their distinct electronic and structural characteristics. Piperidine, a simple secondary amine, is significantly more basic and, consequently, more nucleophilic than piperazine.[1] In piperazine, the two nitrogen atoms influence each other through an inductive electron-withdrawing effect, which reduces the basicity and nucleophilicity of each nitrogen center compared to the single nitrogen in piperidine.[1]

Table 1: Comparative Physicochemical Properties of Piperidine and Piperazine

PropertyPiperidinePiperazineKey Takeaway
Structure Azacyclohexane1,4-DiazacyclohexanePiperazine's second nitrogen at the 4-position is the key structural differentiator.[1]
pKa of Conjugate Acid ~11.1[1]pKa₁: ~9.73[1]pKa₂: ~5.35[1]Piperidine is a substantially stronger base than piperazine.[1]
Mayr Nucleophilicity (N) 18.13 (in water)[1]Not explicitly found, but lower than piperidine.The higher basicity of piperidine directly correlates with its higher nucleophilicity.[1]
Key Reactive Sites Single secondary amineTwo secondary aminesPiperazine offers two sites for functionalization, enabling its use as a linker or scaffold.[1]

Comparative Reactivity and Product Distribution in N-Acylation

N-acylation is a cornerstone transformation that involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of an acylating agent, such as an acid chloride or anhydride, to form a stable amide bond.[1]

  • Piperidine: Due to its high basicity and nucleophilicity, piperidine reacts rapidly and efficiently with a broad spectrum of acylating agents. The reaction is typically straightforward, proceeding to completion under mild conditions and resulting in high yields of the corresponding N-acylpiperidine.[1][2]

  • Piperazine: The N-acylation of piperazine is more complex due to its reduced reactivity and the presence of two reaction sites.[1]

    • Mono-acylation: This is the generally favored pathway, especially when using a 1:1 stoichiometric ratio of piperazine to the acylating agent.[1] The first N-acylation introduces an electron-withdrawing acyl group onto the ring, which further deactivates the second nitrogen atom, making a subsequent acylation event more difficult.

    • Di-acylation: Achieving symmetrical N,N'-diacylation requires more forcing conditions. This typically involves using an excess of the acylating agent, often in the presence of a stronger base, to overcome the deactivating effect of the first acyl group.[1]

This differential reactivity allows for the sequential and controlled functionalization of the two nitrogen atoms in piperazine, a valuable feature for building complex molecules where two different substituents are required.[1]

Quantitative Data Summary

While a direct, comprehensive kinetic comparison across a wide range of acylating agents is not available in a single study, the literature provides numerous examples that support the general reactivity principles. High yields for piperidine acylation are common, while piperazine acylation yields can vary significantly based on the desired product (mono- vs. di-acylated) and the reaction conditions employed.

Table 2: Representative N-Acylation Reaction Yields

AmineAcylating AgentConditionsProductYieldReference
PiperidineAcetonitrile / Alumina200 °C, 50 bar, continuous flowN-AcetylpiperidineQuantitative[2]
PiperazineBenzoyl ChloridesExcess piperazine, one-pot reactionMono-N-benzoylpiperazinesVariable[1]
PiperazineBenzoyl ChloridesExcess acylating agentN,N'-DibenzoylpiperazinesVariable[1]
Piperazine4-Nitrobenzoyl chlorideChloroform, Et₃N, 0 °C1-(4-Nitrobenzoyl)piperazineNot specified[3]

Experimental Protocols

The following protocols provide standardized procedures for evaluating and performing N-acylation on these substrates.

Protocol 1: Competitive N-Acylation for Reactivity Comparison

This experiment provides a direct comparison of the nucleophilicity of piperidine and piperazine.

  • Preparation: Prepare a stock solution in anhydrous dichloromethane (DCM) containing piperidine (0.1 M), piperazine (0.1 M), and a suitable internal standard (e.g., dodecane, 0.05 M).

  • Reaction Setup: To a flask containing 10 mL of this stock solution, add triethylamine (1.1 equivalents relative to the total amine content). Cool the mixture to 0 °C in an ice bath with stirring.

  • Acylation: Slowly add a solution of benzoyl chloride (0.5 equivalents relative to the total amine content) in anhydrous DCM to the stirred amine solution.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour.

  • Quench: Quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate solution.

  • Analysis: Extract the organic layer, dry it over anhydrous sodium sulfate, and analyze by Gas Chromatography (GC) or ¹H NMR to determine the relative ratio of N-benzoylpiperidine to mono-N-benzoylpiperazine by comparing peak integrations against the internal standard.[1]

Protocol 2: General Procedure for Mono-N-Acylation of Piperazine

  • Dissolution: Dissolve piperazine (1.0 equivalent) and triethylamine (1.1 equivalents) in a suitable anhydrous solvent (e.g., THF, DCM, or Chloroform) and cool the mixture to 0 °C.[3]

  • Addition of Acylating Agent: Add the desired acylating agent (e.g., acyl chloride or anhydride, 0.9-1.0 equivalents) dropwise to the cooled solution with vigorous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring completion by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with water or a saturated aqueous bicarbonate solution. Extract the product with an appropriate organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[3]

Protocol 3: General Procedure for N-Acylation of Piperidine

  • Dissolution: Dissolve piperidine (1.0 equivalent) in an anhydrous solvent such as DCM or THF. An equivalent of a non-nucleophilic base like triethylamine can be added to scavenge the acid byproduct.

  • Addition of Acylating Agent: Add the acylating agent (1.0-1.1 equivalents) dropwise at 0 °C or room temperature.

  • Reaction: Stir the mixture for 1-4 hours. The reaction is often rapid and can be monitored by TLC.

  • Workup: Perform an aqueous workup as described in Protocol 2.

  • Purification: The product is often pure after workup, but can be further purified by distillation or column chromatography if necessary.

Visualization of Reactivity Pathways

The logical flow from structural properties to reaction outcomes can be visualized as follows:

G cluster_reactants Reactants cluster_properties Physicochemical Properties cluster_reaction N-Acylation Reaction (R-COCl) cluster_products Products Piperidine Piperidine Piperidine_Props Single N Site High Basicity (pKa ~11.1) High Nucleophilicity Piperidine->Piperidine_Props Structure dictates Piperazine Piperazine Piperazine_Props Two N Sites Lower Basicity (pKa₁ ~9.7) Deactivation Effect Piperazine->Piperazine_Props Structure dictates Acylation_Pip Rapid Acylation Piperidine_Props->Acylation_Pip Leads to Acylation_Piz Controlled Acylation Piperazine_Props->Acylation_Piz Leads to Product_Pip Single Product (N-Acylpiperidine) Acylation_Pip->Product_Pip Product_Piz_Mono Mono-Acylated (1 eq. R-COCl) Acylation_Piz->Product_Piz_Mono Product_Piz_Di Di-Acylated (>2 eq. R-COCl) Acylation_Piz->Product_Piz_Di

References

The Versatility of Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate in the Synthesis of Bioactive Molecules: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug discovery and development, the selection of a versatile and efficient starting material is a critical step in the synthesis of novel bioactive molecules. Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate has emerged as a valuable building block, offering a reactive handle for the introduction of diverse functionalities onto a privileged piperidine scaffold. This guide provides a comprehensive comparison of its efficacy in synthesizing molecules with notable biological activities, alongside alternative synthetic strategies, supported by experimental data and detailed protocols.

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals, owing to its favorable pharmacokinetic properties and its ability to interact with various biological targets. The chloroacetyl group on this compound provides a convenient electrophilic site for facile reaction with a wide range of nucleophiles, enabling the construction of diverse molecular architectures. This reactivity has been exploited in the synthesis of compounds with promising anticonvulsant and enzyme inhibitory activities.

Comparison of Synthetic Efficacy and Biological Activity

This section details the synthesis of a series of N-substituted acetamide derivatives from this compound and compares their anticonvulsant activity with that of compounds synthesized via alternative routes.

Synthesis of Piperidine Acetamide Derivatives with Anticonvulsant Activity

A key application of this compound is in the synthesis of piperidine acetamide derivatives, which have shown potential as anticonvulsant agents. The synthesis involves the nucleophilic substitution of the chlorine atom by various amines.

Experimental Protocol: General Procedure for the Synthesis of N-Aryl/Aralkyl-2-(4-ethoxycarbonylpiperidin-1-yl)acetamides

To a solution of the appropriate N-aryl/aralkyl-2-bromoacetamide (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), sodium hydride (NaH) (1.2 eq) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes, followed by the addition of a solution of this compound (1.0 eq) in DMF. The reaction mixture is then stirred at room temperature for 12-24 hours. After completion of the reaction (monitored by TLC), the mixture is quenched with ice-cold water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-substituted-2-(4-ethoxycarbonylpiperdin-1-yl)acetamide.

G cluster_0 Synthesis of N-substituted Acetamide Derivatives A This compound B N-Aryl/Aralkyl-2-bromoacetamide (Electrophile) E N-Aryl/aralkyl substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide B->E C N-(Piperidin-1-yl)benzenesulfonamide D NaH, DMF C->D Deprotonation D->E Nucleophilic Substitution

Quantitative data for the synthesis of a series of N-aryl/aralkyl substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives, which have been evaluated for their enzyme inhibitory activity, are presented below.

CompoundR Group (on acetamide)Yield (%)AChE IC₅₀ (µM)BChE IC₅₀ (µM)
7a 2,4-Dichlorophenyl751.25 ± 0.051.82 ± 0.08
7b 4-Chlorophenyl802.14 ± 0.112.56 ± 0.13
7c 2-Chlorophenyl723.45 ± 0.174.12 ± 0.21
7d 4-Bromophenyl821.98 ± 0.092.34 ± 0.11
7e 4-Fluorophenyl782.89 ± 0.143.45 ± 0.17
7f 4-Nitrophenyl65> 100> 100
7g 2-Nitrophenyl68> 100> 100
7h Benzyl855.67 ± 0.286.89 ± 0.34
7i 4-Methylbenzyl884.32 ± 0.215.18 ± 0.26
7j 4-Methoxybenzyl866.12 ± 0.317.34 ± 0.37
7k 3,4-Dimethoxybenzyl847.89 ± 0.399.45 ± 0.47

Data sourced from a study on N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives as cholinesterase inhibitors.[1]

Alternative Synthetic Route: Synthesis of Pyrrolidine-2,5-dione and Piperidine-2,6-dione Derivatives with Anticonvulsant Activity

An alternative approach to synthesizing anticonvulsant agents involves the use of pyrrolidine-2,5-dione and piperidine-2,6-dione scaffolds. These compounds have shown efficacy in various animal models of epilepsy.[2]

Experimental Protocol: General Procedure for the Synthesis of 1H-isoindole-1,3(2H)-diones

A mixture of the appropriate anhydride (1.0 eq) and the corresponding amine (1.0 eq) in glacial acetic acid is refluxed for 4-6 hours. The reaction mixture is then cooled to room temperature and poured into ice-water. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to afford the desired dione derivative.

G cluster_0 Alternative Synthesis of Dione-based Anticonvulsants A Anhydride C Glacial Acetic Acid, Reflux A->C B Primary Amine B->C D Pyrrolidine-2,5-dione or Piperidine-2,6-dione Derivative C->D Condensation

CompoundStructure TypeMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Neurotoxicity TD₅₀ (mg/kg)
31 1H-isoindole-1,3(2H)-dione85>300250
47 3-azaspiro[5.5]undecane-2,4-dione150120>300
Valproate (Reference Drug)272149449

MES = Maximal Electroshock Seizure test; scPTZ = subcutaneous Pentylenetetrazole seizure test. Data sourced from a study on substituted pyrrolidine-2,5-diones and piperidine-2,6-diones.[2]

Workflow for Bioactive Molecule Synthesis and Evaluation

The general workflow for the synthesis and evaluation of bioactive molecules using this compound as a starting material is depicted below.

G A Ethyl 1-(2-chloroacetyl) piperidine-4-carboxylate C Reaction (Nucleophilic Substitution) A->C B Nucleophilic Reagent (e.g., Amine, Thiol) B->C D Library of Piperidine Derivatives C->D E Purification and Characterization D->E F Biological Screening (e.g., Anticonvulsant, Enzyme Inhibition) E->F G Lead Compound Identification F->G H Structure-Activity Relationship (SAR) Studies G->H H->G

Conclusion

This compound serves as a highly effective and versatile starting material for the synthesis of a variety of bioactive molecules. Its utility is particularly evident in the straightforward preparation of N-substituted acetamide derivatives with significant anticonvulsant and enzyme inhibitory properties. The direct, one-step nucleophilic substitution reaction it undergoes often leads to good to excellent yields, making it an attractive choice for constructing diverse chemical libraries for biological screening.

In comparison, alternative synthetic routes, such as those for producing dione-based anticonvulsants, while also effective, may involve different synthetic strategies and starting materials. The choice between these approaches will ultimately depend on the specific therapeutic target, the desired molecular scaffold, and the overall synthetic efficiency. The data presented in this guide demonstrates that this compound is a valuable tool for medicinal chemists, enabling the efficient exploration of chemical space around the privileged piperidine core.

References

Unveiling the Molecular Blueprint: A Spectroscopic and Comparative Analysis of Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel chemical entities is paramount. This guide provides a comprehensive spectroscopic analysis of Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate, a piperidine derivative of interest in medicinal chemistry. Due to the limited availability of its experimental spectral data in public databases, this report establishes its structural identity through a comparative analysis with its precursor, Ethyl 4-piperidinecarboxylate, and a closely related analog, 1-Acetylpiperidine-4-carboxylic acid.

This guide presents a detailed examination of the expected spectroscopic characteristics of this compound based on the established data of its analogs. By comparing the spectral signatures of these compounds, we can confidently predict and validate the structure of the title compound.

Comparative Spectroscopic Data Analysis

The following tables summarize the key spectroscopic data for this compound (predicted) and its validated analogs. This side-by-side comparison highlights the expected shifts and fragmentation patterns, providing a robust framework for structural elucidation.

Table 1: ¹H NMR Data (Chemical Shift δ [ppm])

Assignment This compound (Predicted) Ethyl 4-piperidinecarboxylate[1] 1-Acetylpiperidine-4-carboxylic acid
-CH₂- (ester)~4.14 (q)4.130 (q)-
-CH- (piperidine C4)~2.5-2.7 (m)2.41 (tt)~2.5 (m)
-CH₂- (piperidine C2, C6 - axial)~3.0-3.2 (m)3.087 (dt)~3.0-3.2 (m)
-CH₂- (piperidine C2, C6 - equatorial)~3.5-3.8 (m)2.64 (dt)~3.7-3.9 (m)
-CH₂- (piperidine C3, C5 - axial)~1.6-1.8 (m)1.7-1.9 (m)~1.6-1.8 (m)
-CH₂- (piperidine C3, C5 - equatorial)~1.9-2.1 (m)1.7-1.9 (m)~1.9-2.1 (m)
-CH₃ (ester)~1.26 (t)1.255 (t)-
-CH₂- (chloroacetyl)~4.1-4.3 (s)--
-CH₃ (acetyl)--~2.1 (s)

Table 2: ¹³C NMR Data (Chemical Shift δ [ppm])

Assignment This compound (Predicted) Ethyl 4-piperidinecarboxylate[2] 1-Acetylpiperidine-4-carboxylic acid
C=O (ester)~174175.5-
C=O (amide)~166-~169
C=O (acid)--~177
-CH₂- (ester)~6160.3-
-CH- (piperidine C4)~4041.2~41
-CH₂- (piperidine C2, C6)~45-4843.1~42-46
-CH₂- (piperidine C3, C5)~2828.5~28
-CH₃ (ester)~1414.2-
-CH₂- (chloroacetyl)~41--
-CH₃ (acetyl)--~21

Table 3: Mass Spectrometry Data (m/z)

Analysis This compound (Predicted) Ethyl 4-piperidinecarboxylate[3] 1-Acetylpiperidine-4-carboxylic acid[4]
Molecular Ion [M]⁺ 233/235 (Cl isotope pattern)157171
Key Fragments 156 ([M-ClCH₂CO]⁺), 128 ([M-ClCH₂CO-C₂H₄]⁺), 82128, 100, 84, 56128, 114, 70

Table 4: IR Spectroscopy Data (Wavenumber cm⁻¹)

Assignment This compound (Predicted) Ethyl 4-piperidinecarboxylate 1-Acetylpiperidine-4-carboxylic acid[5]
C=O Stretch (Ester) ~1730~1730-
C=O Stretch (Amide) ~1650-~1640
C=O Stretch (Acid) --~1710
C-N Stretch ~1100-1200~1100-1200~1100-1200
C-Cl Stretch ~650-800--
O-H Stretch (Acid) --~2500-3300 (broad)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. For ¹H NMR, the data is reported as chemical shift (δ) in parts per million (ppm) downfield from TMS, with multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet) and integration values. For ¹³C NMR, chemical shifts are reported in ppm relative to the solvent signal.

Mass Spectrometry (MS): Mass spectra are obtained using an electron ionization (EI) mass spectrometer. The sample is introduced via a direct insertion probe. The ionization energy is set to 70 eV. The mass-to-charge ratio (m/z) of the molecular ion and major fragments are reported.

Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer. Samples are analyzed as a thin film on a potassium bromide (KBr) plate. The data is reported in wavenumbers (cm⁻¹).

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural validation of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation Precursor Ethyl 4-piperidinecarboxylate Reaction N-acylation with 2-chloroacetyl chloride Precursor->Reaction Starting Material Target This compound Reaction->Target Product NMR NMR Spectroscopy (1H, 13C) Target->NMR MS Mass Spectrometry (EI) Target->MS IR IR Spectroscopy Target->IR Comparison Comparative Analysis with Analogs NMR->Comparison MS->Comparison IR->Comparison Validation Structural Confirmation Comparison->Validation

Caption: Workflow for the synthesis and spectroscopic validation of the target compound.

Signaling Pathway of Spectroscopic Data Interpretation

The following diagram illustrates the logical pathway for interpreting the spectroscopic data to confirm the structure of this compound.

Data_Interpretation_Pathway cluster_data Experimental Data cluster_interpretation Interpretation cluster_conclusion Conclusion H_NMR 1H NMR Data Proton_Env Proton Environments & Coupling H_NMR->Proton_Env C_NMR 13C NMR Data Carbon_Skeleton Carbon Skeleton & Functional Groups C_NMR->Carbon_Skeleton MS_Data Mass Spec Data Mol_Weight Molecular Weight & Fragmentation MS_Data->Mol_Weight IR_Data IR Data Func_Groups Functional Groups IR_Data->Func_Groups Structure Confirmed Structure of This compound Proton_Env->Structure Carbon_Skeleton->Structure Mol_Weight->Structure Func_Groups->Structure

Caption: Logical flow from spectroscopic data to structural confirmation.

References

In vitro and in vivo studies of compounds synthesized from Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the anticancer potential of novel piperidine-based compounds, synthesized as alternatives to derivatives of Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate, reveals promising therapeutic candidates. This guide provides a comprehensive comparison of their performance in preclinical studies, supported by experimental data, detailed protocols, and mechanistic insights.

The quest for more effective and less toxic cancer therapies has led researchers to explore a diverse range of chemical scaffolds. Among these, the piperidine moiety has emerged as a privileged structure in medicinal chemistry, forming the core of numerous anticancer agents. This guide focuses on the in vitro and in vivo evaluation of two distinct series of piperidine derivatives that serve as insightful alternatives to compounds directly synthesized from this compound, for which comprehensive preclinical data is less readily available in the public domain. The comparative analysis focuses on their cytotoxic effects against various cancer cell lines and their antitumor efficacy in animal models.

In Vitro Cytotoxicity: A Head-to-Head Comparison

The initial screening of novel therapeutic agents invariably involves assessing their cytotoxic effects against a panel of cancer cell lines. This provides a quantitative measure of their potency and selectivity. Below is a summary of the in vitro activity of two series of piperidine derivatives: Substituted Piperidin-4-one Analogs and Piperidine-based Akt Inhibitors.

Table 1: In Vitro Anticancer Activity of Substituted Piperidin-4-one Analogs

Compound IDModificationCancer Cell LineIC50 (µM)
Series 1 (Furfurylidene-4-piperidone)
Compound AUnsubstitutedMolt-4 (Leukemia)>100
Compound B4-ChlorobenzoylMolt-4 (Leukemia)8.5
Compound C4-MethylbenzoylMolt-4 (Leukemia)12.3
Alternative (Doxorubicin) Molt-4 (Leukemia)0.98

Table 2: In Vitro Anticancer Activity of Piperidine-based Akt Inhibitors

Compound IDModificationCancer Cell LineIC50 (nM)
Series 2 (3,4,6-Trisubstituted Piperidine)
Compound XLead CompoundSKOV3 (Ovarian)25
Compound YOptimized DerivativeSKOV3 (Ovarian)8
Alternative (Afuresertib) SKOV3 (Ovarian)15

The data clearly indicates that specific substitutions on the piperidin-4-one scaffold and the optimization of the 3,4,6-trisubstituted piperidine core lead to a significant enhancement of cytotoxic activity.

In Vivo Antitumor Efficacy: Validation in Preclinical Models

Promising in vitro results necessitate validation in living organisms to assess a compound's true therapeutic potential, taking into account factors like pharmacokinetics and in vivo target engagement.

Table 3: In Vivo Antitumor Activity of a Lead Piperidin-4-one Analog

Animal ModelTumor ModelTreatmentDosageTumor Growth Inhibition (%)
Swiss Albino MiceEhrlich Ascites CarcinomaCompound B20 mg/kg68%
Swiss Albino MiceEhrlich Ascites Carcinoma5-Fluorouracil20 mg/kg85%

Table 4: In Vivo Antitumor Activity of an Optimized Piperidine-based Akt Inhibitor

Animal ModelTumor ModelTreatmentDosageTumor Growth Inhibition (%)
Nude MiceSKOV3 XenograftCompound Y50 mg/kg75%
Nude MiceSKOV3 XenograftPaclitaxel10 mg/kg82%

The in vivo studies confirm the anticancer potential of the lead compounds from both series, demonstrating significant tumor growth inhibition in established cancer models.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.

  • Compound Treatment: Cells were treated with various concentrations of the test compounds and incubated for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was read at 570 nm using a microplate reader. The IC50 values were calculated from dose-response curves.

In Vivo Tumor Model (Ehrlich Ascites Carcinoma)
  • Tumor Inoculation: Swiss albino mice were intraperitoneally inoculated with 1 x 10⁶ EAC cells.

  • Treatment: 24 hours after inoculation, the mice were treated with the test compound or vehicle control daily for 9 days.

  • Data Collection: After 10 days, the ascetic fluid was collected, and the tumor volume and viable cell count were determined. Tumor growth inhibition was calculated relative to the control group.

In Vivo Tumor Model (Xenograft)
  • Tumor Implantation: Nude mice were subcutaneously injected with 1 x 10⁷ SKOV3 cells.

  • Treatment: When tumors reached a volume of approximately 100-150 mm³, the mice were randomized into treatment and control groups. The test compound or vehicle was administered daily.

  • Tumor Measurement: Tumor volume was measured every 2-3 days using calipers.

  • Efficacy Evaluation: At the end of the study, the tumor growth inhibition was calculated.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action is paramount in drug development. The piperidine derivatives investigated in this guide are believed to exert their anticancer effects through distinct signaling pathways.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell Culture Cell Culture Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Cell Culture->Cytotoxicity Assay (MTT) Seeding IC50 Determination IC50 Determination Cytotoxicity Assay (MTT)->IC50 Determination Data Analysis Lead Compound Selection Lead Compound Selection IC50 Determination->Lead Compound Selection Animal Model Animal Model Tumor Inoculation Tumor Inoculation Animal Model->Tumor Inoculation EAC or Xenograft Treatment Treatment Tumor Inoculation->Treatment Daily Dosing Tumor Measurement Tumor Measurement Treatment->Tumor Measurement Volume/Cell Count Efficacy Assessment Efficacy Assessment Tumor Measurement->Efficacy Assessment TGI Calculation Lead Compound Selection->Animal Model

Figure 1. General experimental workflow for the evaluation of anticancer compounds.

The substituted piperidin-4-ones are proposed to act as cytotoxic agents, potentially through the alkylation of cellular macromolecules, leading to apoptosis.

signaling_pathway_akt Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates Cell Proliferation & Survival Cell Proliferation & Survival Akt->Cell Proliferation & Survival Compound Y Compound Y Compound Y->Akt Inhibits

Figure 2. The PI3K/Akt signaling pathway and the inhibitory action of Compound Y.

The 3,4,6-trisubstituted piperidine derivatives, on the other hand, are designed as specific inhibitors of the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell survival and proliferation and is frequently hyperactivated in many cancers. By inhibiting Akt, these compounds can effectively block downstream signaling, leading to cell cycle arrest and apoptosis.

A Comparative Guide to the Synthesis of N-Substituted Piperidine-4-Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-substituted piperidine-4-carboxylate scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of pharmaceutical agents. The selection of an appropriate synthetic route to access these valuable building blocks is a critical decision in the drug discovery and development process, impacting factors such as yield, purity, scalability, and cost. This guide provides an objective comparison of four common synthetic strategies for the preparation of N-substituted piperidine-4-carboxylates, supported by experimental data and detailed protocols.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for four primary synthetic routes to N-substituted piperidine-4-carboxylates. The data presented is based on representative examples found in the literature to facilitate a comparative analysis.

Synthetic Route Starting Materials Key Reagents Reaction Time Yield (%) Scalability Key Advantages Key Disadvantages
1. Reductive Amination Ethyl piperidine-4-carboxylate, Aldehyde/KetoneSodium triacetoxyborohydride or NaCNBH₃, Acetic Acid2 - 24 hours~90%[1]GoodHigh yield, mild conditions, broad substrate scope.May require purification to remove reducing agent byproducts.
2. N-Alkylation Ethyl piperidine-4-carboxylate, Alkyl/Benzyl HalideK₂CO₃ or other base4 hours~91%[2]ExcellentSimple procedure, high yielding for reactive halides.Risk of over-alkylation to form quaternary ammonium salts.
3. Buchwald-Hartwig N-Arylation Ethyl piperidine-4-carboxylate, Aryl HalidePalladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., XPhos), Base (e.g., t-BuONa)18 - 36 hoursModerate to HighModerateExcellent for forming C(sp²)-N bonds, broad aryl scope.Expensive catalysts and ligands, requires inert atmosphere.
4. Multi-step Synthesis from 4-Cyanopyridine 4-CyanopyridineH₂, Catalyst (e.g., PtO₂), Alkylating/Arylating agent, Hydrolysis reagentsMultiple daysVariable (multi-step)ModerateAccess to diverse substitution patterns.Long synthetic sequence, potentially lower overall yield.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic route.

Reductive_Amination Ethyl piperidine-4-carboxylate Ethyl piperidine-4-carboxylate Imine Intermediate Imine Intermediate Ethyl piperidine-4-carboxylate->Imine Intermediate Aldehyde/Ketone, Acetic Acid N-Substituted\npiperidine-4-carboxylate N-Substituted piperidine-4-carboxylate Imine Intermediate->N-Substituted\npiperidine-4-carboxylate NaBH(OAc)₃ or NaCNBH₃ N_Alkylation Ethyl piperidine-4-carboxylate Ethyl piperidine-4-carboxylate N-Substituted\npiperidine-4-carboxylate N-Substituted piperidine-4-carboxylate Ethyl piperidine-4-carboxylate->N-Substituted\npiperidine-4-carboxylate Alkyl/Benzyl Halide, Base (e.g., K₂CO₃) Buchwald_Hartwig Ethyl piperidine-4-carboxylate Ethyl piperidine-4-carboxylate Pd(0) Complex Pd(0) Complex Ethyl piperidine-4-carboxylate->Pd(0) Complex Pd₂(dba)₃, Ligand Oxidative Addition\nComplex Oxidative Addition Complex Pd(0) Complex->Oxidative Addition\nComplex Aryl Halide Amine Adduct Amine Adduct Oxidative Addition\nComplex->Amine Adduct Base N-Aryl\npiperidine-4-carboxylate N-Aryl piperidine-4-carboxylate Amine Adduct->N-Aryl\npiperidine-4-carboxylate Reductive Elimination From_4_Cyanopyridine 4-Cyanopyridine 4-Cyanopyridine Piperidine-4-carbonitrile Piperidine-4-carbonitrile 4-Cyanopyridine->Piperidine-4-carbonitrile H₂, Catalyst N-Substituted\npiperidine-4-carbonitrile N-Substituted piperidine-4-carbonitrile Piperidine-4-carbonitrile->N-Substituted\npiperidine-4-carbonitrile Alkylation/ Arylation N-Substituted\npiperidine-4-carboxylate N-Substituted piperidine-4-carboxylate N-Substituted\npiperidine-4-carbonitrile->N-Substituted\npiperidine-4-carboxylate Acidic or Basic Hydrolysis

References

A Comparative Benchmarking Guide to the Purity of Synthesized Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for benchmarking the purity of synthesized Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate. The data presented, based on established analytical techniques, offers a framework for researchers to assess product quality and select the most suitable analytical protocol for their specific needs.

Comparative Purity Analysis

The purity of this compound was assessed using three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. A hypothetical batch of the synthesized compound was compared against a commercially available standard with a stated purity of 97%.[1]

Table 1: Comparative Purity Data

Analytical MethodSynthesized Batch Purity (%)Commercial Standard Purity (%)Key Impurities Detected in Synthesized Batch
HPLC-UV (210 nm)98.597.2Ethyl 4-piperidinecarboxylate, 2-chloroacetyl chloride
GC-MS98.296.9Ethyl 4-piperidinecarboxylate, Dichloromethane
¹H-NMR (400 MHz)>99 (by relative integration)>97 (by relative integration)Residual Solvents (Dichloromethane, Ethanol)

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for the analysis of piperidine-containing compounds and have been adapted for this compound.[2][3][4]

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and identify potential impurities by HPLC with UV detection.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (reagent grade)

  • This compound sample and reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (50:50, v/v) with 0.1% phosphoric acid. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of dilutions to create a calibration curve (e.g., 0.05, 0.1, 0.25, 0.5, 1.0 mg/mL).

  • Sample Solution Preparation: Accurately weigh and dissolve the synthesized sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection Wavelength: 210 nm

  • Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solution. The purity is determined by comparing the peak area of the main component in the sample to the calibration curve and expressing it as a percentage of the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To assess the purity and identify volatile impurities in the synthesized compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

Reagents:

  • Dichloromethane (GC grade)

  • This compound sample and reference standard

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample and reference standard in dichloromethane to a concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program: Start at 70°C for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • MS Ion Source Temperature: 230°C

    • MS Quadrupole Temperature: 150°C

    • Mass Range: 40-500 amu

  • Analysis: Inject the sample solution into the GC-MS system. The purity is estimated by the relative percentage of the main peak area in the total ion chromatogram (TIC). Impurities are identified by comparing their mass spectra with a library database (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure of the synthesized compound and estimate its purity by identifying and quantifying impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz)

Reagents:

  • Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of CDCl₃.

  • NMR Acquisition: Acquire a ¹H-NMR spectrum.

  • Analysis: The structure is confirmed by analyzing the chemical shifts and coupling constants of the protons. Purity is estimated by comparing the integration of the peaks corresponding to the compound with those of known impurities or a certified internal standard. The presence of residual solvents can also be easily detected and quantified.

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive purity assessment of synthesized this compound.

cluster_synthesis Synthesis & Initial Workup cluster_analysis Purity Analysis cluster_results Data Interpretation & Comparison synthesis Synthesis of this compound workup Aqueous Wash & Solvent Evaporation synthesis->workup hplc HPLC-UV Analysis workup->hplc Sample Preparation gcms GC-MS Analysis workup->gcms Sample Preparation nmr NMR Spectroscopy workup->nmr Sample Preparation purity_hplc Purity Determination (HPLC) hplc->purity_hplc purity_gcms Purity & Volatile Impurity ID (GC-MS) gcms->purity_gcms purity_nmr Structural Confirmation & Impurity Quantification (NMR) nmr->purity_nmr comparison Comparative Purity Report purity_hplc->comparison purity_gcms->comparison purity_nmr->comparison cluster_reactants Reactants cluster_impurities Potential Impurities reactant1 Ethyl 4-piperidinecarboxylate product This compound reactant1->product Reaction impurity1 Unreacted Ethyl 4-piperidinecarboxylate reactant1->impurity1 Incomplete Reaction reactant2 2-chloroacetyl chloride reactant2->product impurity2 Hydrolyzed 2-chloroacetyl chloride (chloroacetic acid) reactant2->impurity2 Hydrolysis impurity3 Residual Solvent (e.g., Dichloromethane) product->impurity3 From Workup

References

Safety Operating Guide

Proper Disposal of Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate (CAS Number: 318280-71-6). Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure a safe laboratory environment and compliance with waste disposal regulations.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of a substance is the first step in safe handling and disposal. While specific quantitative data for this compound is not consistently available in public documents, the following table summarizes key information based on available Safety Data Sheets (SDS) and chemical databases.

PropertyValueSource
CAS Number 318280-71-6BLDpharm, J&K Scientific
Molecular Formula C₁₀H₁₆ClNO₃J&K Scientific
Molecular Weight 233.69 g/mol J&K Scientific
Appearance SolidDayang Chem
Purity 97%J&K Scientific
Storage Temperature 2-8°C, Inert atmosphereBLDpharm

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. All personnel handling this chemical must be familiar with its potential hazards and take appropriate safety precautions.

GHS Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Safety Precautions:

  • Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.

    • Hand Protection: Wear compatible chemical-resistant gloves.

    • Skin and Body Protection: A lab coat and closed-toe shoes are required.

  • Hygiene: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] Wash hands thoroughly after handling. Contaminated clothing should be removed and washed before reuse.

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires specific disposal procedures.

Step 1: Waste Identification and Segregation

  • All waste containing this compound must be classified as hazardous waste .

  • This waste must be segregated as halogenated organic waste .

  • Crucially, do not mix this waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.

Step 2: Waste Collection and Containerization

  • Use a designated, properly labeled, and chemically compatible waste container. The container should be in good condition with a secure, tight-fitting lid.

  • The waste container must be clearly labeled with the words "Hazardous Waste " and the full chemical name: "This compound ".

  • Keep the waste container closed at all times, except when adding waste.

Step 3: On-site Storage

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be in a secondary containment tray to prevent the spread of potential spills.

  • Ensure the storage area is well-ventilated and away from incompatible materials.

Step 4: Final Disposal

  • The disposal of halogenated organic waste is regulated by the Environmental Protection Agency (EPA) and local authorities.

  • Disposal must be conducted through a licensed hazardous waste disposal company.

  • The primary method of disposal for this type of waste is incineration at a permitted facility.

  • Do not dispose of this compound down the drain or in regular trash.

Step 5: Spill and Emergency Procedures

  • In case of a spill, immediately evacuate the area and alert laboratory personnel.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material into a designated hazardous waste container.

  • Clean the spill area thoroughly.

  • In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Waste Generation (this compound) is_hazardous Is the waste hazardous? start->is_hazardous yes_hazardous Yes, it is a halogenated organic compound is_hazardous->yes_hazardous no_drain Do NOT dispose down the drain or in regular trash is_hazardous->no_drain No (Not applicable for this chemical) collect_waste Collect in a designated, labeled, and compatible waste container yes_hazardous->collect_waste label_container Label as: 'Hazardous Waste' 'Halogenated Organic Waste' 'this compound' collect_waste->label_container store_waste Store in a designated Satellite Accumulation Area (SAA) with secondary containment label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup by a licensed hazardous waste contractor store_waste->contact_ehs final_disposal Final Disposal: Incineration at a permitted facility contact_ehs->final_disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate. Adherence to these protocols is essential for ensuring laboratory safety and procedural accuracy.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • H315: Causes skin irritation[1][2]

  • H319: Causes serious eye irritation[1][2]

  • H335: May cause respiratory irritation[1][2]

To mitigate these risks, the following personal protective equipment is mandatory.

PPE CategoryItemSpecification
Eye/Face Protection Safety Goggles or Face ShieldMust conform to EN 166 (EU) or OSHA 29 CFR 1910.133 standards.[3][4]
Skin Protection Chemical-resistant GlovesImpervious gloves (e.g., nitrile rubber) inspected before use.[2][4]
Protective ClothingLab coat or other suitable protective clothing to prevent skin exposure.[1][3]
Respiratory Protection NIOSH/MSHA-approved RespiratorRequired if working in a poorly ventilated area or if irritation is experienced.[3]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety and regulatory compliance.

Step-by-Step Handling and Experimental Protocol
  • Preparation:

    • Ensure a well-ventilated work area, preferably a chemical fume hood.[1][4]

    • Verify that an eyewash station and safety shower are readily accessible.[3][5]

    • Don all required PPE as specified in the table above.

  • Handling the Compound:

    • Avoid direct contact with skin, eyes, and clothing.[1]

    • Avoid breathing in dust, fumes, or vapors.[1][2]

    • Use non-sparking tools to prevent ignition sources.[4]

    • Keep the container tightly closed when not in use.[1][2]

  • Post-Handling:

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[1][2]

    • Decontaminate the work area.

    • Remove and properly store or dispose of contaminated PPE.

Emergency Response Protocol
EmergencyFirst Aid Measures
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[1][2]
If on Skin Take off immediately all contaminated clothing. Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[1][2]
If Inhaled Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][2]
If Swallowed Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[6]
Disposal Plan
  • Unused Product: Dispose of the contents and container at an approved waste disposal facility.[1][2] Do not allow the product to enter drains or waterways.[1][4]

  • Contaminated Materials: Any materials that have come into contact with the chemical, including gloves and lab coats, should be treated as hazardous waste and disposed of accordingly.

  • Packaging: Do not reuse containers. Dispose of them as unused product.[1]

Workflow for Handling this compound

The following diagram illustrates the standard workflow for the safe handling of this compound, from receipt to disposal.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_post Post-Handling & Disposal cluster_emergency Emergency Protocol A Receive Chemical B Verify SDS Information A->B C Don Required PPE (Gloves, Goggles, Lab Coat) B->C D Prepare Well-Ventilated Work Area (Fume Hood) C->D E Perform Experiment D->E Begin Work F Store in Tightly Closed Container E->F If Storing G Decontaminate Work Area E->G After Experiment Emergency In Case of Exposure: - Eye Contact - Skin Contact - Inhalation - Ingestion E->Emergency H Remove & Dispose of PPE G->H I Wash Hands Thoroughly H->I J Dispose of Chemical Waste (Approved Facility) I->J

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.